molecular formula C11H16ClNO2 B1632118 3-(4-Methoxyphenyl)morpholine hydrochloride CAS No. 1171560-33-0

3-(4-Methoxyphenyl)morpholine hydrochloride

Cat. No.: B1632118
CAS No.: 1171560-33-0
M. Wt: 229.7 g/mol
InChI Key: XQZMRYIDFXCERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMRYIDFXCERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171560-33-0
Record name 3-(4-methoxyphenyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Methoxyphenyl)morpholine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Methoxyphenyl)morpholine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and pharmacological context, offering a foundational understanding for its utility in scientific innovation.

Compound Identification and Chemical Profile

This compound is a substituted morpholine derivative that has garnered interest as a key building block in medicinal chemistry and organic synthesis.[1] The morpholine scaffold, a six-membered ring containing both oxygen and nitrogen heteroatoms, is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to parent molecules.[2][3] The addition of a 4-methoxyphenyl group at the 3-position creates a specific stereochemical and electronic environment, making it a valuable intermediate for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][4]

Core Chemical Data

A summary of the essential chemical identifiers and properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 1171560-33-0[1][5][6]
Molecular Formula C₁₁H₁₅NO₂·HCl[1]
Molecular Weight 229.71 g/mol [1]
IUPAC Name 3-(4-methoxyphenyl)morpholine;hydrochloride[6]
Appearance Off-white to beige solid[1]
Purity ≥ 95% to 97%[1][4]
Storage Conditions Store at 0 - 8 °C, dry and sealed[1][4]
PubChem ID 17998842[1][6]
MDL Number MFCD03840088[1][4]
SMILES COC1=CC=C(C=C1)C2COCCN2.Cl[5][6]
InChI Key XQZMRYIDFXCERH-UHFFFAOYSA-N[5][6]

Synthesis and Structural Elucidation

The synthesis of substituted morpholines is a critical aspect of their application. While multiple synthetic routes to morpholine derivatives exist, a common approach involves cyclization reactions. For a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, a divergent synthetic method has been described, starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine.[[“]] This process involves cyclization, reduction, and acidification to yield the final hydrochloride salt.[[“]]

The causality behind this synthetic strategy lies in the reactivity of the starting materials. The α-bromo ketone provides an electrophilic carbon for the initial nucleophilic attack by the amine group of ethanolamine. The hydroxyl group of the ethanolamine then participates in a subsequent intramolecular reaction to form the morpholine ring. The final reduction and acidification steps are crucial for obtaining the stable and more soluble hydrochloride salt.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for substituted phenylmorpholine hydrochlorides, based on established chemical principles.

G cluster_synthesis Generalized Synthesis Workflow start α-Bromo Ketone + Ethanolamine Derivative step1 Cyclization Reaction (Nucleophilic Substitution) start->step1 step2 Intermediate Formation (Morpholinone) step1->step2 step3 Reduction Step (e.g., with NaBH4 or H2/Pd) step2->step3 step4 Free Base Formation (Substituted Morpholine) step3->step4 step5 Acidification (with HCl) step4->step5 end Final Product (Morpholine Hydrochloride Salt) step5->end

Caption: Generalized workflow for the synthesis of phenylmorpholine hydrochloride salts.

Structural Confirmation Protocol

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques must be employed. This self-validating system confirms the molecular structure and detects any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the number and environment of protons. The spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group, the morpholine ring protons, and the methoxy group protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO₂).

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present. Characteristic absorption bands for N-H (of the hydrochloride salt), C-O-C (ether and morpholine ring), and aromatic C-H bonds should be visible.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the compound. A single major peak indicates a high degree of purity.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning multiple scientific disciplines.[1][6]

  • Pharmaceutical Development: It serves as a crucial starting material for the synthesis of complex pharmaceuticals.[1][6] Its structure is particularly relevant for developing agents that target neurological disorders, potentially by interacting with serotonin and dopamine pathways.[4] The morpholine moiety often enhances drug efficacy and specificity.[1]

  • Biochemical Research: The compound is utilized in studies investigating receptor-ligand interactions and enzyme activity.[1][6] This allows researchers to probe cellular mechanisms and identify potential new therapeutic targets.[1][6]

  • Analytical Chemistry: It can be employed as a certified reference material in chromatographic methods, such as HPLC, to accurately quantify related substances in complex matrices like biological fluids or pharmaceutical formulations.[1][6]

  • Material Science and Cosmetics: Its unique properties are being explored for creating novel polymers and coatings.[1][6] In cosmetics, it may be used to enhance the stability of active ingredients and improve skin penetration.[1][6]

Pharmacological Context and Potential

While specific pharmacological data for this compound is not extensively published, the broader class of morpholine derivatives exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3]

Furthermore, structurally similar compounds, such as arylcyclohexylmorpholines, have been investigated for their effects on the central nervous system. For instance, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) has been shown to have a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine, suggesting potential dissociative effects.[8] This highlights the potential for 3-(4-Methoxyphenyl)morpholine derivatives to modulate key CNS receptors.

Potential Signaling Pathway Interaction

Given the activity of related compounds, a key area of investigation would be the interaction of 3-(4-Methoxyphenyl)morpholine derivatives with glutamatergic signaling pathways, specifically the NMDA receptor.

G cluster_pathway Hypothetical NMDA Receptor Modulation Compound 3-(4-Methoxyphenyl) morpholine Derivative NMDAR NMDA Receptor Compound->NMDAR Modulates IonChannel Ca²⁺ Channel NMDAR->IonChannel controls Ca Ca²⁺ Influx IonChannel->Ca allows Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca->Signaling Effect Cellular Response (Synaptic Plasticity, etc.) Signaling->Effect

Caption: Hypothetical modulation of the NMDA receptor signaling pathway.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][11] Avoid generating dust.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.[1] Protect from moisture and incompatible substances such as strong oxidizing agents.[9][10]

  • First Aid: In case of skin contact, wash off immediately with plenty of water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation or other symptoms persist.[9]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of high-value molecules. Its morpholine core provides a desirable pharmacokinetic foundation, while the methoxyphenyl substituent offers a site for further chemical modification and specific biological interactions. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for developing next-generation therapeutics, particularly in the realm of neurological disorders. Continued exploration of its synthetic applications and pharmacological potential is warranted.

References

  • This compound. MySkinRecipes. [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. [Link]

  • This compound. Acros Pharmatech. [Link]

  • Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Semantic Scholar. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Chemical synthesis of morpholine derivatives.
  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

Sources

Investigating the Mechanism of Action of 3-(4-Methoxyphenyl)morpholine Hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3-(4-Methoxyphenyl)morpholine hydrochloride is a synthetic compound belonging to the substituted phenylmorpholine class. While commercially available as a key intermediate for the synthesis of molecules targeting neurological disorders, its specific pharmacological profile is not extensively documented in peer-reviewed literature.[1][2] This guide posits a primary mechanism of action for this compound based on a robust structure-activity relationship (SAR) analysis of its chemical class. We hypothesize that this compound functions as a ligand for monoamine transporters. This document provides a comprehensive, step-by-step experimental framework to rigorously test this hypothesis. It is designed to equip researchers with the foundational knowledge and detailed protocols required to elucidate the compound's binding affinity, functional activity, and in vivo neurochemical effects, thereby establishing its precise mechanism of action.

Introduction: The Phenylmorpholine Scaffold and a Mechanistic Hypothesis

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[3][4] When fused with a phenyl group, it forms the phenylmorpholine scaffold, the core of the classic psychostimulant and anorectic agent, phenmetrazine (3-methyl-2-phenylmorpholine).[5] Phenmetrazine's primary mechanism of action is well-established: it functions as a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker effects on serotonin.[5][6]

The structure of this compound bears a strong resemblance to phenmetrazine. The key distinctions are the absence of the 3-methyl group and the addition of a 4-methoxy group on the phenyl ring. Based on the known pharmacology of substituted phenylmorpholines, which predominantly act as monoamine neurotransmitter releasers or reuptake inhibitors, we propose a primary mechanistic hypothesis.[7][8]

Hypothesis: this compound acts as a competitive ligand for the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), modulating monoamine neurotransmission by either inhibiting reuptake or promoting neurotransmitter release.

The 4-methoxy substitution may alter the potency and selectivity profile compared to phenmetrazine, potentially increasing its affinity for the serotonin transporter. This guide outlines the necessary in vitro and in vivo studies to validate this hypothesis and precisely characterize the compound's pharmacological activity.

Proposed Mechanism of Action at the Synapse

The monoamine transporters (DAT, NET, and SERT) are critical membrane proteins that terminate synaptic transmission by re-capturing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft into the presynaptic neuron.[9] Compounds that block this reuptake process or induce a reverse transport (efflux) lead to an increased concentration and prolonged residence time of neurotransmitters in the synapse, thereby enhancing neurotransmission. Our central hypothesis is that this compound engages with one or more of these transporters to produce its neurochemical effect.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicle (Dopamine) da Dopamine vesicle->da Release dat Dopamine Transporter (DAT) compound 3-(4-Methoxyphenyl) morpholine HCl compound->dat Hypothesized Inhibition/Modulation da->dat receptor Dopamine Receptor da->receptor Binding

Caption: Hypothesized interaction at a dopaminergic synapse.

Experimental Elucidation of the Mechanism of Action

To systematically test our hypothesis, a multi-tiered approach is required, progressing from in vitro binding and functional assays to in vivo neurochemical analysis. This section provides detailed, field-proven protocols for each critical stage of the investigation.

Tier 1: In Vitro Pharmacological Characterization

The initial step is to determine if, and with what affinity, the compound physically interacts with monoamine transporters and to characterize the functional consequence of this binding.

These assays quantify the binding affinity of the test compound by measuring its ability to compete with a specific, high-affinity radioligand at each human monoamine transporter (hDAT, hNET, hSERT).[10][11]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for hDAT, hNET, and hSERT.

Materials:

  • Cell Membranes: Crude membrane preparations from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Mazindol for DAT/NET, 10 µM Fluoxetine for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells expressing the transporter of interest to confluence. Harvest the cells, homogenize in ice-cold lysis buffer, and perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[10]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific inhibitor), and Competition (membranes + radioligand + serial dilutions of the test compound).

  • Incubation: Add membrane homogenate, test compound/buffer, and radioligand (at a concentration near its Kₑ) to the wells. Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[11]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

Data Presentation:

Target Transporter Radioligand Kᵢ (nM) of Test Compound
hDAT [³H]WIN 35,428 Calculated Value
hNET [³H]Nisoxetine Calculated Value

| hSERT | [³H]Citalopram | Calculated Value |

This functional assay measures the compound's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the extracellular space.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the inhibition of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake.

Materials:

  • Biological Matrix: Freshly prepared rat brain synaptosomes (e.g., from striatum for DAT, hippocampus for SERT/NET) or HEK293 cells expressing the transporters.[15][16]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Assay Buffer: Krebs-Henseleit buffer or similar physiological salt solution.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Synaptosome Preparation (if used): Homogenize fresh brain tissue in ice-cold sucrose buffer. Perform a series of centrifugations to obtain the P2 pellet, which is the crude synaptosomal fraction. Resuspend this pellet in assay buffer.[16]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the synaptosome/cell suspension.

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

  • Termination: Stop the uptake by rapid vacuum filtration over glass fiber filters and wash immediately with ice-cold buffer.

  • Quantification & Analysis: Lyse the cells/synaptosomes on the filter and measure the internalized radioactivity via scintillation counting. Determine IC₅₀ values by plotting the percent inhibition of uptake versus the log concentration of the test compound.

Data Presentation:

Target Transporter Substrate IC₅₀ (nM) of Test Compound
DAT [³H]Dopamine Calculated Value
NET [³H]Norepinephrine Calculated Value

| SERT | [³H]Serotonin | Calculated Value |

This assay is crucial to distinguish between a reuptake inhibitor (which simply blocks the transporter) and a releasing agent (a substrate that is transported into the cell, causing the transporter to reverse its direction and efflux neurotransmitter).[6][17]

Objective: To determine if the compound induces transporter-mediated efflux of pre-loaded neurotransmitter.

Step-by-Step Methodology:

  • Pre-loading: Incubate synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) for 20-30 minutes at 37°C to allow for active uptake and loading.

  • Washing: Gently wash the preparations with buffer to remove external, non-sequestered radiolabel.

  • Induce Release: Resuspend the loaded preparations in fresh buffer and add the test compound at various concentrations. A known releasing agent (e.g., d-amphetamine) should be used as a positive control.

  • Sampling: At various time points (e.g., 0, 5, 10, 20 minutes), take aliquots of the suspension and pellet the synaptosomes/cells by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and in the pellet (retained neurotransmitter).

  • Analysis: Calculate the percentage of total neurotransmitter released into the supernatant at each time point and concentration. A significant, concentration-dependent increase in radioactivity in the supernatant indicates that the compound is a releasing agent.

start Start: Test Compound binding Radioligand Binding Assay (HEK293 Membranes) start->binding uptake Uptake Inhibition Assay (Synaptosomes / Cells) start->uptake ki Determine Binding Affinity (Kᵢ) DAT, NET, SERT binding->ki release Substrate Release Assay (Synaptosomes / Cells) uptake->release If potent inhibitor ic50 Determine Functional Potency (IC₅₀) DAT, NET, SERT uptake->ic50 efflux Assess Neurotransmitter Efflux (Releaser vs. Inhibitor) release->efflux microdialysis In Vivo Microdialysis (Freely Moving Rodent) ic50->microdialysis Confirm in vivo efflux->microdialysis Confirm in vivo neurochem Measure Extracellular Dopamine, Norepinephrine, Serotonin microdialysis->neurochem

Sources

The Privileged Scaffold: A Technical Guide to the Biological Activity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, stands as a testament to the power of a "privileged structure" in drug discovery.[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The unique physicochemical properties conferred by this scaffold—including advantageous pKa, a flexible chair-like conformation, and a balanced lipophilic-hydrophilic profile—make it a versatile tool for medicinal chemists.[3][4][5][6] The presence of the morpholine moiety can enhance a molecule's potency through specific interactions with biological targets, improve its pharmacokinetic profile by increasing solubility and metabolic stability, and even facilitate passage across the blood-brain barrier.[1][3][4][5][6] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Morpholine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines and tumors.[7] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Mechanism of Action: Inhibition of Key Kinases and Cellular Processes

A primary mode of anticancer action for many morpholine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cancer cell signaling. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent and selective inhibitors of PI3K p110α, a key component of the PI3K/Akt/mTOR pathway that is frequently dysregulated in cancer.[8] The morpholine ring in these compounds often forms crucial hydrogen bonds or other interactions within the ATP-binding pocket of the kinase, contributing to their inhibitory activity.[9][10]

Other morpholine-containing compounds have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which tumors develop new blood vessels to support their growth.[11] By blocking VEGFR-2, these derivatives can effectively starve tumors of essential nutrients and oxygen.

Furthermore, some morpholine derivatives induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing them from completing the division process.[12][13] For example, certain benzomorpholine derivatives act as EZH2 inhibitors, leading to cell cycle arrest in the G2/M phase and reduced proliferation of non-small cell lung cancer cells.[14]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Morpholine Derivatives

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine Morpholine Derivative Morpholine->PI3K Inhibition Anticancer_Workflow Culture Culture Tumor Cells & Non-Tumor Fibroblasts Mix Create Mixed Culture (Tumor + Non-Tumor Cells) Culture->Mix Treat Treat with Morpholine Derivative (Dose-Response) Mix->Treat Incubate Incubate for Defined Period Treat->Incubate Assess Assess Proportion Change of Tumor Cells Incubate->Assess Result Determine Specificity & In Vitro Efficacy Assess->Result

Caption: Workflow for assessing the in vitro specificity of anticancer drugs. [15]

D. Quantitative Data: Cytotoxic Activity of Morpholine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[12]
MCF-7 (Breast)6.44 ± 0.29[12]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[12]
AK-10 A549 (Lung)8.55 ± 0.67[12]
MCF-7 (Breast)3.15 ± 0.23[12]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[12]
Compound 5h HT-29 (Colon)3.103 ± 0.979[11]
Compound 6y A549 (Lung)1.1[14]
NCI-H1975 (Lung)1.1[14]
Thieno[3,2-d]pyrimidine 15e A375 (Melanoma)0.58[8]

II. Antimicrobial Activity: A Broad Spectrum of Defense

Morpholine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. [16]Their unique mechanisms of action make them promising candidates for the development of new antimicrobial agents to combat the growing threat of drug resistance. [16]

A. Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial effects of morpholine derivatives are multifaceted. Some compounds are believed to interfere with the synthesis of the microbial cell wall, a structure essential for bacterial integrity. [17]Others may inhibit microbial protein synthesis or disrupt the function of the microbial membrane. [18]In some cases, morpholine-containing compounds act as antibiotic enhancers, potentiating the activity of existing antibiotics against resistant strains. [19]For example, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to reverse resistance to β-lactam antibiotics in MRSA by interacting with the allosteric site of PBP2a. [19]More recently, ruthenium-based agents modified with a morpholine moiety have demonstrated potent bactericidal activity against Staphylococcus aureus by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS). [20]

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. [21][22] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the morpholine derivative in a liquid growth medium within a 96-well microplate. The MIC is determined by observing the lowest concentration of the compound that inhibits microbial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the morpholine derivative and create two-fold serial dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and morpholine derivatives have shown promise as anti-inflammatory agents. [23]Their ability to modulate the inflammatory response is often attributed to their inhibitory effects on key enzymes and mediators of inflammation.

A. Mechanism of Action: Targeting Inflammatory Enzymes and Pathways

Morpholine derivatives can exert their anti-inflammatory effects through various mechanisms. Some compounds inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). [24]They can also downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. [23][24]The ability of these compounds to interact with the active sites of iNOS and COX-2 has been supported by molecular docking studies. [24]

B. Experimental Protocol: In Vitro Anti-inflammatory Assessment (Protein Denaturation Assay)

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs in vitro. [25][26] Principle: Inflammation can lead to the denaturation of proteins. Compounds that can prevent heat-induced protein (e.g., egg albumin) denaturation are considered to have potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the morpholine derivative at various concentrations, egg albumin solution (e.g., 1-2%), and phosphate-buffered saline (pH 7.4).

  • Control and Standard: Prepare a control (without the compound) and a standard (with a known anti-inflammatory drug like diclofenac sodium).

  • Incubation: Incubate all the solutions at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes) to induce denaturation.

  • Cooling and Absorbance Measurement: After incubation, cool the solutions and measure their absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

IV. Central Nervous System (CNS) Activity: Crossing the Blood-Brain Barrier

The unique physicochemical properties of the morpholine ring, particularly its balanced lipophilicity and hydrophilicity, make it an ideal scaffold for developing drugs that can penetrate the blood-brain barrier (BBB). [3][4][5][6][27]Consequently, morpholine derivatives have been investigated for a range of CNS disorders.

A. Therapeutic Potential in Neurodegenerative Diseases and Mood Disorders

Morpholine derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). [27]By inhibiting these enzymes, these compounds can help to restore the levels of essential neurotransmitters in the brain. Additionally, morpholine-containing compounds have been developed as modulators of receptors involved in mood disorders and pain. [4][5][6]

Conclusion: A Privileged Scaffold with a Promising Future

The morpholine ring continues to be a highly valued scaffold in medicinal chemistry, underpinning the development of a wide array of biologically active compounds. [1][2]Its ability to confer favorable pharmacokinetic and pharmacodynamic properties makes it a recurring motif in the design of novel therapeutics. [9]The diverse biological activities of morpholine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and CNS effects, highlight the remarkable versatility of this privileged structure. As our understanding of disease mechanisms deepens, the rational design of new and more potent morpholine-based drugs holds immense promise for addressing a multitude of unmet medical needs.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Wickramasinghe, M. H. A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • BioWorld. (2021). New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld Science. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Unknown. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University. [Link]

  • Unknown. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Khan, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Therapeutic Patents. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Unknown. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 1044-1067. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(8), 1335-1346. [Link]

  • Casciello, F., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(40), 66813-66825. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(24), 8056. [Link]

  • Unknown. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1006. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-141. [Link]

  • Piska, K., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Vankawala, P. J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19137-19147. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]

  • Singh, S., & Kaur, M. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Results in Chemistry, 5, 100839. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 336-346. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-583. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Baltekin, Y., et al. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 6(4), 4. [Link]

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]

  • Semantic Scholar. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(28), 12293-12300. [Link]

  • Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

  • Sangeetha, R., & Vimal, P. (2013). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 5(4), 229-232. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • Unknown. (2023). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 3(5), 1-10. [Link]

Sources

The Aryl-Morpholine Motif: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, Synthesis, and Application

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the identification of "privileged structures" represents a significant leap forward in the quest for novel therapeutics. These molecular scaffolds, capable of interacting with multiple biological targets with high affinity, serve as a fertile ground for the generation of new lead compounds. Among these, the aryl-morpholine motif has emerged as a particularly valuable scaffold, finding its way into a multitude of approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and structure-activity relationships of aryl-morpholines, offering insights for their continued application in medicinal chemistry.

The Rise of a Privileged Structure: A Historical Perspective

The journey of the aryl-morpholine moiety in medicinal chemistry is not one of a single, sudden discovery, but rather an incremental realization of its value. The morpholine ring itself, a six-membered heterocycle containing both a secondary amine and an ether functional group, offers a unique combination of properties. Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom (pKa ≈ 8.7) allow it to engage in a variety of interactions with biological targets.[3] Furthermore, the morpholine unit can enhance the aqueous solubility and metabolic stability of a molecule, crucial attributes for any successful drug candidate.[3]

The true potential of this scaffold was unlocked with the introduction of an aryl substituent, giving rise to the aryl-morpholine core. This combination proved to be structurally analogous to certain endogenous neurotransmitters, facilitating the crossing of the blood-brain barrier and enabling interaction with a range of central nervous system (CNS) targets.[4][5] The versatility of the aryl-morpholine scaffold is evident in its presence in drugs targeting a wide array of receptors and enzymes, solidifying its status as a privileged structure in drug discovery.[1][6][7]

Crafting the Core: Synthetic Methodologies for Aryl-Morpholines

The synthesis of the aryl-morpholine core can be broadly categorized into two main strategies: the formation of the morpholine ring onto a pre-existing aryl structure, and the arylation of a pre-formed morpholine ring. Over the years, a variety of synthetic methods have been developed, ranging from classical approaches to modern, highly efficient catalytic reactions.

Construction of the Morpholine Ring

Classical approaches to morpholine synthesis often begin with vicinal amino alcohols, which can be cyclized with appropriate reagents. More contemporary methods offer greater efficiency and stereocontrol.

A notable example is the synthesis of the antidepressant Viloxazine. A common synthetic route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This epoxide is then opened by an amino-containing reagent, followed by cyclization to form the morpholine ring.[8][9]

Experimental Protocol: Synthesis of Viloxazine Hydrochloride [8]

  • Step 1: Epoxide Formation. 2-ethoxyphenol is reacted with epichlorohydrin in the presence of potassium carbonate and a phase-transfer catalyst (e.g., n-Bu₄NHSO₄) to yield 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This reaction typically proceeds in nearly quantitative yield.

  • Step 2: Ring Formation. The resulting epoxide is treated with 2-aminoethyl hydrogen sulfate in the presence of a strong base. This initiates the ring-opening of the epoxide, followed by an intramolecular cyclization to form the 2-substituted morpholine ring of viloxazine. This step proceeds with a moderate yield (around 40%).

  • Step 3: Salt Formation. The free base of viloxazine is then treated with concentrated hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization from a solvent mixture such as aqueous isopropanol/ethyl acetate to yield viloxazine hydrochloride with high purity (99%).

G cluster_0 Synthesis of Viloxazine 2-ethoxyphenol 2-ethoxyphenol Epichlorohydrin Epichlorohydrin Epoxide Intermediate Epoxide Intermediate 2-aminoethyl hydrogen sulfate 2-aminoethyl hydrogen sulfate Viloxazine (free base) Viloxazine (free base) Viloxazine HCl Viloxazine HCl

Modern photocatalytic methods are also emerging for the diastereoselective synthesis of substituted 2-aryl morpholines from readily available starting materials.[10][11]

N-Arylation of the Morpholine Ring

For the introduction of an aryl group onto a pre-existing morpholine, two powerful cross-coupling reactions are predominantly employed: the Buchwald-Hartwig amination and the Ullmann condensation.

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It offers a broad substrate scope, allowing the coupling of various aryl halides and pseudo-halides with amines, including morpholine, under relatively mild conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Morpholine

  • Catalyst Preparation. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).

  • Reaction Mixture. Stir the mixture at room temperature for a short period, then add the aryl chloride and morpholine.

  • Reaction Conditions. Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Work-up and Purification. Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrates.[12] Modern iterations of the Ullmann reaction utilize soluble copper catalysts and various ligands to improve efficiency and broaden the substrate scope.[12]

Experimental Protocol: General Procedure for Ullmann Condensation of Morpholine [13]

  • Reaction Setup. In a reaction vessel under an inert atmosphere, combine the aryl halide, morpholine, a copper(I) catalyst (e.g., CuI or CuBr), a ligand (if necessary), and a base in a high-boiling polar solvent (e.g., DMF or NMP).

  • Reaction Conditions. Heat the mixture to a high temperature (often >150 °C) and monitor the reaction.

  • Work-up and Purification. After completion, cool the reaction and perform an appropriate work-up, which may involve filtration to remove inorganic salts, followed by extraction and purification of the product by chromatography or recrystallization.

Structure-Activity Relationships (SAR) of Aryl-Morpholines

The biological activity of aryl-morpholine derivatives is intricately linked to the nature and substitution pattern of both the aryl ring and the morpholine moiety. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.[14][15]

  • Aryl Ring Substitution: The electronic and steric properties of substituents on the aryl ring can significantly influence the binding affinity and selectivity of the molecule for its target. For instance, in the case of Reboxetine, a selective norepinephrine reuptake inhibitor, the ethoxy group on the phenoxy ring is crucial for its activity.[16]

  • Morpholine Ring Substitution: Substitution on the morpholine ring can modulate the physicochemical properties of the molecule, such as its basicity and lipophilicity, which in turn affects its pharmacokinetic profile.

  • Stereochemistry: For many aryl-morpholines, the stereochemistry of the molecule is critical for its biological activity. For example, the (S,S)-enantiomer of Reboxetine is significantly more potent than the (R,R)-enantiomer.[16] Similarly, the (S)-isomer of Viloxazine is five times more pharmacologically active than the (R)-isomer.[17]

Case Studies of Prominent Aryl-Morpholine Drugs

The therapeutic success of several aryl-morpholine-containing drugs underscores the importance of this scaffold in medicinal chemistry.

DrugTherapeutic ClassMechanism of ActionKey Structural Features
Viloxazine Antidepressant, ADHD treatmentSelective norepinephrine reuptake inhibitor (NRI) with some serotonergic activity.[8]2-[(2-ethoxyphenoxy)methyl]morpholine
Reboxetine AntidepressantSelective norepinephrine reuptake inhibitor (NRI).[16](S,S)-2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine
Aprepitant AntiemeticNeurokinin-1 (NK₁) receptor antagonist.[18]Complex trisubstituted morpholine core
Viloxazine

Initially marketed as an antidepressant in Europe in the 1970s, Viloxazine was later repurposed and approved in the United States in 2021 for the treatment of ADHD in children and adolescents.[8] Its primary mechanism of action is the selective inhibition of norepinephrine reuptake, although it also exhibits some activity at serotonin receptors.[8]

Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used for the treatment of depression.[16] The synthesis of the enantiomerically pure (S,S)-reboxetine has been a subject of considerable research, with various strategies employed, including stereoselective synthesis from chiral starting materials and resolution of racemic mixtures.[16][19][20][21]

Experimental Protocol: A Synthetic Approach to (S,S)-Reboxetine [21]

A multi-step synthesis starting from a protected amino alcohol can be employed. Key steps include:

  • Lactam Formation. Cyclization to form a morpholinone (a lactam).

  • Reduction. Reduction of the lactam to the corresponding morpholine.

  • Bromination. Conversion of the alcohol to a bromide.

  • Etherification. Displacement of the bromide with 2-ethoxyphenol.

  • Deprotection. Removal of the N-protecting group to yield (S,S)-reboxetine.

Aprepitant

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[18] Its complex structure, featuring a trisubstituted morpholine core with three stereocenters, presents a significant synthetic challenge.[18] Merck developed a highly efficient and green synthesis of Aprepitant, reducing the number of steps and waste generated compared to the initial synthetic routes.[22]

Synthetic Strategy for Aprepitant [18][23][24][25]

The synthesis of Aprepitant is a complex, multi-step process that often involves the careful construction of the chiral morpholine core and the stereoselective introduction of the various substituents. Key strategies include the use of chiral auxiliaries and stereoselective reductions to control the stereochemistry of the three contiguous chiral centers.

Beyond the Core: Bioisosteric Replacement of the Morpholine Ring

While the morpholine ring often imparts favorable properties, it can also be a site of metabolic liability.[26] Therefore, the bioisosteric replacement of the morpholine moiety is an important strategy in drug design to improve metabolic stability and fine-tune pharmacokinetic properties.[26][27][28] Various cyclic and acyclic structures have been explored as morpholine bioisosteres, aiming to mimic its size, shape, and hydrogen bonding capabilities while altering its metabolic profile. The design and synthesis of novel morpholine analogues and their bioisosteres continue to be an active area of research.[26][27][28][29]

G

Future Directions

The aryl-morpholine scaffold has proven its worth in the development of a diverse range of therapeutics. Future research in this area is likely to focus on several key aspects:

  • Novel Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex aryl-morpholines will continue to be a priority.

  • Exploration of New Biological Targets: The inherent versatility of the aryl-morpholine scaffold will undoubtedly lead to its exploration against a wider range of biological targets, potentially yielding new treatments for various diseases.

  • Fine-tuning Pharmacokinetic Properties: A deeper understanding of the metabolic fate of aryl-morpholines and the strategic application of bioisosteric replacement will enable the design of drugs with optimized pharmacokinetic profiles.

References

  • Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents.
  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2018). International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3). Retrieved from [Link]

  • Viloxazine. (2019, February 27). New Drug Approvals. Retrieved from [Link]

  • Synthesis of (S,S)-Reboxetine. (2008). Synfacts, 2008(06), 0559-0559. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Retrieved from [Link]

  • The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. (2012). Tetrahedron: Asymmetry. Retrieved from [Link]

  • Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved from [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2005). Organic Letters. Retrieved from [Link]

  • Green Synthesis of Aprepitant. (n.d.). Chemistry For Sustainability. Retrieved from [Link]

  • Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. (n.d.). Google Patents.
  • Synthesis of Aprepitant. (2014). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Retrieved from [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1986). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2007). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved from [Link]

  • Privileged structures: applications in drug discovery. (2005). Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • Privileged Structures. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Journal of Pharmaceutical Research and Innovation. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2007). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved from [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). Molecules. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0. (2024). MDPI. Retrieved from [Link]

  • Preparation of aprepitant. (n.d.). Google Patents.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from [Link]

  • Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. (2017). Tetrahedron Letters. Retrieved from [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • The general structure of multifunctional morpholine containing... (n.d.). ResearchGate. Retrieved from [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). Chemistry & Biodiversity. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenyl)morpholine Hydrochloride in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently integrated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] Its unique physicochemical properties make it a "privileged structure," particularly for agents targeting the central nervous system (CNS).[2][3] 3-(4-Methoxyphenyl)morpholine, a substituted phenylmorpholine, represents a class of compounds with significant potential for CNS applications. Structurally analogous to the classic psychostimulant phenmetrazine, this molecule serves as a valuable scaffold for exploring novel therapeutics for mood disorders, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions.[4] This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)morpholine hydrochloride, covering its chemical synthesis, pharmacological mechanism of action, protocols for preclinical evaluation, and its future therapeutic potential.

The Morpholine Scaffold: A Privileged Element in CNS Drug Design

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. This structure is not merely a passive linker but an active contributor to a molecule's drug-like properties.[5][6] For CNS drug discovery, the morpholine moiety offers several distinct advantages:

  • Improved Pharmacokinetics: The presence of the weak basic nitrogen atom often provides a pKa value near physiological pH, which can enhance aqueous solubility and bioavailability.[3][7]

  • Blood-Brain Barrier (BBB) Permeability: The ring's balanced lipophilic-hydrophilic nature and flexible chair-like conformation are key attributes that facilitate penetration across the BBB, a critical hurdle for any CNS-targeted therapeutic.[1][3]

  • Metabolic Stability: The morpholine ring is generally robust and less susceptible to metabolic degradation compared to other amine-containing structures, potentially leading to a longer duration of action.[2]

  • Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, anchoring the molecule to its biological target.[1][7]

Historically, the phenylmorpholine scaffold gained prominence with phenmetrazine (Preludin), an anorectic and psychostimulant introduced in the 1950s.[8][9] Phenmetrazine functions primarily as a releasing agent for norepinephrine and dopamine.[8] Its clinical success and subsequent diversion for non-medical use highlighted the potent CNS activity of this chemical class, paving the way for the investigation of analogs like 3-(4-methoxyphenyl)morpholine.

Chemical Profile of this compound

Synthesis and Characterization

The synthesis of this compound is achievable through established organic chemistry routes. A common divergent synthetic method involves a cyclization reaction, followed by reduction and acidification.[[“]]

A plausible synthetic route starts from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine. The reaction proceeds via cyclization in a non-proton polar solvent, followed by a reduction step and subsequent acidification with hydrochloric acid to yield the final hydrochloride salt.[[“]] The structure of the target compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[[“]]

Physicochemical Properties and Rationale for Hydrochloride Salt

The selection of a salt form is a critical step in drug development. For amine-containing compounds like 3-(4-methoxyphenyl)morpholine, the hydrochloride salt is frequently chosen to improve stability, crystallinity, and aqueous solubility, which are essential for reliable handling in research and for formulation into dosage forms.[11]

PropertyValue (Predicted/Typical)Source
Molecular Formula C₁₁H₁₆ClNO₂[12]
Molecular Weight 229.70 g/mol [12]
XlogP (Predicted) 0.9[13]
pKa (Predicted) 4.77 ± 0.40[14]
Appearance White to off-white solidGeneric

Pharmacological Profile and Mechanism of Action (MOA)

Based on its structural similarity to phenmetrazine and other phenylmorpholine derivatives, the primary mechanism of action for 3-(4-methoxyphenyl)morpholine is hypothesized to be the modulation of monoamine neurotransmitter systems.[4][9] The principal targets are the transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[15][16] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, enhancing downstream signaling.

Putative Mechanism: Monoamine Reuptake Inhibition

The central hypothesis is that 3-(4-methoxyphenyl)morpholine acts as a competitive inhibitor at monoamine transporters. By binding to these transporter proteins on the presynaptic membrane, it blocks the reuptake of dopamine, norepinephrine, and/or serotonin, thereby prolonging their action in the synapse. The specific affinity for DAT, NET, and SERT determines its pharmacological profile as a potential stimulant, antidepressant, or agent for ADHD.[16]

The diagram below illustrates this proposed mechanism at a monoaminergic synapse.

MOA_Diagram cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) MAO Monoamine Oxidase (MAO) DAT->MAO Metabolism DA->DAT Reuptake Receptor Postsynaptic Dopamine Receptor DA->Receptor Binding Drug 3-(4-Methoxyphenyl) morpholine Drug->DAT Inhibition Workflow_Diagram start Start: Seed Transporter- Expressing Cells prep Prepare Serial Dilutions of Test Compound start->prep preincubate Pre-incubate Cells with Compound prep->preincubate add_radiolabel Add [³H]-Neurotransmitter to Initiate Uptake preincubate->add_radiolabel terminate Terminate Uptake & Wash Cells add_radiolabel->terminate lyse Lyse Cells & Perform Scintillation Counting terminate->lyse analyze Analyze Data: Calculate IC₅₀ lyse->analyze end End: Determine Potency & Selectivity analyze->end

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Preclinical Evaluation in CNS Models

Following in vitro characterization, the compound must be evaluated in vivo to assess its CNS effects and pharmacokinetic profile.

In Vivo Behavioral Assays

Animal models are essential to characterize the psychostimulant, antidepressant, or anxiolytic potential of a new chemical entity. [17]

  • Locomotor Activity Test: This is a primary screening method for CNS stimulants. [18][19]Animals (typically mice or rats) are placed in an "open field" or an actophotometer, and their movement is tracked automatically. [18]CNS stimulants like amphetamine significantly increase locomotor activity, and a similar effect would be expected from a potent DAT/NET inhibitor. [20]* Forced Swim Test (FST) & Tail Suspension Test (TST): These models are used to screen for antidepressant activity. [21]A compound that reduces the duration of immobility in these tests is considered to have potential antidepressant effects, often linked to SERT and/or NET inhibition. [21]* Drug Discrimination Studies: This sophisticated behavioral paradigm determines if a novel compound produces subjective effects similar to a known drug. For instance, rats can be trained to recognize the effects of cocaine or amphetamine. If the animals generalize this response to 3-(4-methoxyphenyl)morpholine, it suggests a similar, stimulant-like MOA.

Potential for Off-Target Activity Screening

A comprehensive understanding of a CNS drug candidate requires screening for potential off-target activities to preemptively identify liabilities. This includes:

  • Receptor Binding Panels: Assessing binding affinity at a wide range of CNS receptors (e.g., serotonergic, adrenergic, histaminergic receptors) is crucial. Some aryl-morpholine analogs have shown affinity for NMDA receptors, which could lead to dissociative effects. [22]* Monoamine Oxidase (MAO) Inhibition Assay: It is important to determine if the compound inhibits MAO-A or MAO-B, enzymes that metabolize monoamine neurotransmitters. [23][24]Inhibition of MAO could potentiate the effects of reuptake blockade but also carries risks of drug-drug and drug-food interactions. [23]A fluorometric or chemiluminescent assay using recombinant human MAO-A and MAO-B is a standard method for this evaluation. [25][26]

Discussion: Therapeutic Potential and Future Directions

This compound belongs to a chemical class with proven CNS activity. [4]Its therapeutic potential is directly linked to its selectivity profile across the monoamine transporters.

  • High DAT/NET Potency: A compound with high potency for DAT and NET, and lower potency for SERT, would be a strong candidate for treating ADHD or narcolepsy . [4][16]This profile would be analogous to methylphenidate.

  • Balanced NET/SERT Potency: A dual NET and SERT inhibitor could be a promising antidepressant , similar to venlafaxine or duloxetine.

  • High DAT Potency: A selective DAT inhibitor could have applications in treating conditions characterized by dopamine deficiency, though it would also carry a higher risk of abuse liability. [27] Future research should focus on:

  • Complete In Vitro Profiling: Obtaining precise IC₅₀ or Ki values for hDAT, hNET, and hSERT to establish the compound's potency and selectivity.

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier in vivo.

  • Lead Optimization: If the initial profile is promising but suboptimal, medicinal chemistry efforts can be directed at modifying the structure to fine-tune selectivity and improve pharmacokinetic properties. For example, altering the substitution on the phenyl ring can significantly impact transporter affinity. [28]

Conclusion

This compound is a compelling scaffold for CNS drug discovery, rooted in the well-established pharmacology of the phenylmorpholine class. Its potential as a monoamine reuptake inhibitor makes it a valuable tool for developing novel therapeutics for a range of psychiatric and neurological disorders. A rigorous and systematic evaluation, beginning with detailed in vitro transporter assays and progressing to in vivo behavioral and pharmacokinetic models, is the essential pathway to unlocking its full therapeutic potential.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays. BenchChem.
  • Tzara, A., et al. (2020).
  • Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Anonymous. (n.d.). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research.
  • Colestock, T., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed.
  • J&K Scientific. (n.d.). This compound | 1171560-33-0. J&K Scientific.
  • Anonymous. (n.d.). Preclinical screening methods of cns stimulants. Slideshare.
  • Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • MySkinRecipes. (n.d.). (S)-3-(4-Methoxyphenyl)morpholine hydrochloride. MySkinRecipes.
  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Gyan Sanchay.
  • S-K. Kim. (2015). Experimental Models on Effects of Psychostimulants. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate?.
  • Various Authors. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Anonymous. (2025). Review Paper on Models for CNS Stimulant Drug Screening.
  • Tan Bin. (2011). Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Consensus.
  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Anonymous. (2025). A review on pharmacological profile of Morpholine derivatives.
  • Aggarwal, S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS.
  • chemeurope.com. (n.d.). Phenmetrazine. chemeurope.com.
  • McLaughlin, G., et al. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH.
  • ResearchGate. (n.d.). Mechanism of action of Phendimetrazine Uses: Appetite suppressant drug.
  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)morpholine (C11H15NO2). PubChemLite.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • ChemicalBook. (n.d.). 4-(3-Methoxyphenyl)morpholine | 32040-09-8. ChemicalBook.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Rossi, A., et al. (2020). Focus on Human Monoamine Transporter Selectivity.
  • Abe, N., et al. (n.d.).
  • Han, D. D., & Gu, H. H. (2010). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central.
  • Anonymous. (2025). ChemInform Abstract: Synthesis of 2β-Acyl-3β-aryl-8-azabicyclo(3.2.1)octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex.

Sources

An In-depth Technical Guide to the Safety and Toxicology of 3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenyl)morpholine hydrochloride is a versatile heterocyclic compound with significant potential in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] Its utility as a key intermediate and building block in organic synthesis is well-recognized.[1] However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant gap in dedicated safety and toxicological data for this specific molecule. This guide synthesizes the available information on structurally related compounds, primarily the parent compound morpholine, to provide a predictive toxicological profile. It further outlines a recommended roadmap for a comprehensive safety evaluation of this compound, in line with modern drug development standards. This document is intended to guide researchers and drug development professionals in making informed decisions regarding the handling and preclinical assessment of this promising compound.

Introduction and Chemical Identity

This compound is a hydrochloride salt of the 3-(4-methoxyphenyl)morpholine base. The presence of the morpholine ring, a common scaffold in medicinal chemistry, and the methoxyphenyl group suggests potential bioactivity.[3] It is primarily utilized in research settings for the development of bioactive molecules and as a standard for analytical purposes.[2][4]

Chemical Structure:

Caption: Key identifiers for this compound.

Known and Potential Pharmacological Activity

While specific pharmacological data for this compound is scarce, its structural components provide clues to its potential biological targets. The morpholine nucleus is a key feature in a variety of approved drugs with diverse mechanisms of action, including antidepressants and cardiac stimulants.[5] Furthermore, derivatives of morpholine are being explored for their anxiolytic properties.[6] The methoxyphenyl moiety is also present in numerous psychoactive compounds. For instance, a related compound, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has been investigated as a dissociative anesthetic with affinity for the NMDA receptor.[7][8] This suggests that this compound may possess central nervous system (CNS) activity.

Predictive Toxicological Profile Based on Surrogates

In the absence of specific data, a preliminary safety assessment must rely on information from structurally related compounds. The primary surrogate for this purpose is the parent compound, morpholine. It is crucial to note that the addition of the methoxyphenyl group and the formation of the hydrochloride salt can significantly alter the toxicological profile.

Acute Toxicity

For morpholine, the acute toxicity is characterized as follows:

Route of AdministrationSpeciesLD50/LC50 ValueClassification
OralRat1900 mg/kg[9][10]Harmful if swallowed[9][11]
DermalRabbit500 mg/kg[9][10]Toxic in contact with skin[9][11]
InhalationRat> 5.1 mg/l (4h) (for a related product)[12]Virtually nontoxic by inhalation (for a related product)[12]

Based on this, this compound may be expected to have moderate acute oral toxicity and be potentially toxic upon dermal contact.

Skin and Eye Irritation

Morpholine is a known corrosive substance, causing severe skin burns and eye damage.[9][10][11] Safety data sheets for morpholine hydrochloride also indicate that it causes skin and serious eye irritation.[13][14] Therefore, it is prudent to handle this compound as a potential skin and eye irritant.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound is a critical consideration. While morpholine itself has shown mixed results in genotoxicity assays, it is generally not considered to be genotoxic.[15] However, a related compound containing a methoxyphenyl group, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been shown to induce DNA damage and exert clastogenic effects in human lymphocytes.[16] This highlights the need for a thorough genotoxicity assessment of this compound.

Regarding carcinogenicity, studies on morpholine have not provided evidence of a carcinogenic effect.[15][17] The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3: Not classifiable as to its carcinogenicity to humans.[17] However, it is known that secondary amines like morpholine can form N-nitroso compounds, which are potent carcinogens, in the presence of nitrites.[18]

Reproductive and Developmental Toxicity

There is some evidence to suggest that morpholine may have an impact on fertility or the unborn child.[11] A safety data sheet for a product containing a complex morpholine derivative also includes a warning for suspected damage to fertility or the unborn child.[12] This indicates that reproductive and developmental toxicity should be a key area of investigation for this compound.

Recommended Toxicological Evaluation Workflow

To establish a comprehensive safety profile for this compound, a tiered testing strategy consistent with international regulatory guidelines (e.g., ICH, OECD) is recommended.

G cluster_0 Phase 1: In Vitro & Acute Studies cluster_1 Phase 2: Repeated Dose & Reproductive Toxicity cluster_2 Phase 3: Chronic & Carcinogenicity Studies A Acute Oral, Dermal, & Inhalation Toxicity D 28-Day Repeated Dose Toxicity (Oral, Dermal) A->D B Skin & Eye Irritation/Corrosion (e.g., OECD 404, 405) B->D C Genotoxicity Battery (Ames, Mouse Lymphoma, Micronucleus) C->D E Reproductive/Developmental Toxicity Screening D->E F 90-Day & Chronic Toxicity Studies D->F G Carcinogenicity Bioassay F->G

Caption: Recommended tiered toxicological evaluation workflow.

Step-by-Step Experimental Protocols

4.1.1. Genotoxicity Assessment (Core Battery)

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471):

    • Select at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Prepare a range of concentrations of this compound.

    • Expose the bacterial strains to the test compound with and without a metabolic activation system (S9 mix).

    • Include positive and negative controls.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies and compare with the controls.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Culture a suitable mammalian cell line (e.g., L5178Y, CHO, V79).

    • Expose the cells to various concentrations of the test compound with and without S9 mix.

    • Include a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division.

    • After an appropriate incubation period, harvest the cells and score for the presence of micronuclei in binucleated cells.

4.1.2. 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Use a rodent species, typically Sprague-Dawley rats.

  • Administer this compound daily by oral gavage for 28 days at three or more dose levels.

  • Include a control group receiving the vehicle only.

  • Monitor clinical signs, body weight, and food consumption throughout the study.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Conduct a full necropsy and histopathological examination of major organs and tissues.

Handling and Safety Precautions

Given the potential for skin and eye irritation, as well as possible acute toxicity, the following handling precautions are recommended:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.[19]

Conclusion

This compound is a compound of interest for pharmaceutical research with a promising profile for the development of CNS-active agents. However, the current lack of specific safety and toxicology data necessitates a cautious approach. The predictive toxicological profile, based on data from morpholine and other structurally related compounds, suggests potential for acute toxicity, skin and eye irritation, and possible genotoxic and reproductive effects. A structured and comprehensive toxicological evaluation, as outlined in this guide, is essential to fully characterize the safety profile of this compound and to support its further development as a potential therapeutic agent.

References

  • BASF. (2025). Safety data sheet: Percos.
  • Chem-Impex. (n.d.). This compound.
  • TCI Chemicals. (2019). SAFETY DATA SHEET: Morpholine Hydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • Canada.ca. (n.d.). Hazardous substance assessment – Morpholine.
  • J&K Scientific. (n.d.). This compound | 1171560-33-0.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Morpholine.
  • Colestock, T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 272-283.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Morpholine Hydrochloride.
  • IARC. (1999). Morpholine. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET: Morpholine.
  • INCHEM. (1995). Morpholine (HSG 92).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Kumar, P., & Kumar, R. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 28.
  • Fajemiroye, J. O., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1695-1709.
  • ResearchGate. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
  • de Oliveira, A. C. S., et al. (2018). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 834, 1-7.
  • Acros Pharmatech. (n.d.). This compound.
  • I-A. I. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2257.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(4-Methoxyphenyl)morpholine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioactive Molecules

3-(4-Methoxyphenyl)morpholine hydrochloride is a pivotal building block for medicinal chemists and researchers in drug development.[1][2] Its unique structural framework, featuring a substituted morpholine ring, is a recurring motif in a multitude of biologically active compounds, particularly those targeting the central nervous system.[1][2] The morpholine moiety itself is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties, contributing to improved pharmacokinetics and potency of drug candidates. This application note provides a comprehensive guide to the practical use of this compound in key synthetic transformations, namely N-alkylation and N-arylation, complete with detailed, validated protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueSource
CAS Number 1171560-33-0[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.71 g/mol [1]
Appearance Off-white to beige solid[1]
Purity ≥ 95%[1]
Storage Conditions Store at 0 - 8 °C[1]

Solubility: While specific solubility data is not extensively published, as a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar aprotic solvents. For reactions in aprotic solvents, the free base must be generated in situ or in a separate step.

Safety and Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Synthetic Applications: N-Alkylation and N-Arylation

The secondary amine functionality of 3-(4-Methoxyphenyl)morpholine is the primary site of synthetic modification. N-alkylation and N-arylation are two of the most powerful and common methods to elaborate this core structure, leading to a diverse array of potential drug candidates.

I. N-Alkylation of 3-(4-Methoxyphenyl)morpholine: Synthesis of 4-Benzyl-3-(4-methoxyphenyl)morpholine

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy to modulate the steric and electronic properties of the molecule, which can significantly impact its biological activity. This protocol details the N-alkylation with benzyl bromide, a representative alkyl halide.

Reaction Principle: The reaction proceeds via a standard SN2 mechanism. The hydrochloride salt is first neutralized with a base to generate the free secondary amine. The lone pair of electrons on the nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Start_HCl 3-(4-Methoxyphenyl)morpholine Hydrochloride Free_Base Free Amine Start_HCl->Free_Base + Base - Salt, - H₂O, - CO₂ Base Base (e.g., K₂CO₃) Alkyl_Halide Benzyl Bromide Product 4-Benzyl-3-(4-methoxyphenyl)morpholine Free_Base->Product + Benzyl Bromide - Br⁻

Caption: Workflow for N-alkylation of this compound.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 2.30 g, 10.0 mmol), anhydrous potassium carbonate (3.45 g, 25.0 mmol), and anhydrous acetonitrile (50 mL).

  • Addition of Electrophile: Stir the suspension vigorously at room temperature for 15 minutes. Add benzyl bromide (1.29 mL, 11.0 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-benzyl-3-(4-methoxyphenyl)morpholine.

Expected Characterization Data (Estimated):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 5H, Ar-H benzyl), 7.18 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 4.20-4.10 (m, 1H, morpholine-H), 3.95-3.85 (m, 2H, morpholine-H), 3.79 (s, 3H, OCH₃), 3.65 (s, 2H, N-CH₂-Ph), 3.60-3.50 (m, 1H, morpholine-H), 2.90-2.70 (m, 2H, morpholine-H), 2.30-2.10 (m, 1H, morpholine-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.0, 138.0, 132.5, 129.5, 128.8, 128.2, 127.0, 114.0, 72.0, 67.5, 62.0, 55.3, 54.0, 51.0.

  • MS (ESI): m/z calculated for C₁₈H₂₁NO₂ [M+H]⁺: 284.16; found: 284.2.

II. N-Arylation of 3-(4-Methoxyphenyl)morpholine: Synthesis of 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)morpholine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylmorpholines. This method is particularly valuable for creating scaffolds in drug discovery.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated morpholine (amide). Reductive elimination from this intermediate furnishes the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH, Base - HX AmineCoord->Pd0 Product N-Aryl Morpholine AmineCoord->Product Reductive Elimination RedElim Reductive Elimination ArylHalide Ar-X Amine R₂NH Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene, anhydrous and degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Standard workup and purification equipment

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (e.g., 23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (336 mg, 3.5 mmol).

  • Reaction Setup: Add anhydrous, degassed toluene (10 mL) and stir the mixture at room temperature for 10 minutes.

  • Addition of Reagents: To a separate flask, add this compound (230 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol) to generate the free base. Stir in toluene (5 mL) for 15 minutes. Transfer this free base solution to the catalyst mixture via cannula. Then, add 1-bromo-4-fluorobenzene (0.13 mL, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 100°C and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(4-fluorophenyl)-3-(4-methoxyphenyl)morpholine.

Expected Characterization Data (Estimated):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.05-6.95 (m, 4H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 4.30-4.20 (m, 1H, morpholine-H), 4.05-3.95 (m, 2H, morpholine-H), 3.80 (s, 3H, OCH₃), 3.70-3.60 (m, 1H, morpholine-H), 3.40-3.20 (m, 3H, morpholine-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.2, 158.0 (d, J = 240 Hz), 148.0, 132.0, 128.5, 120.0 (d, J = 8 Hz), 115.5 (d, J = 22 Hz), 114.2, 71.5, 67.0, 55.3, 50.0.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -120.5.

  • MS (ESI): m/z calculated for C₁₇H₁₈FNO₂ [M+H]⁺: 288.14; found: 288.1.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile building block for the synthesis of complex, biologically active molecules. The N-alkylation and N-arylation reactions detailed in this application note provide robust and reproducible methods for its elaboration. The resulting N-substituted products serve as valuable scaffolds for further functionalization in the pursuit of novel therapeutics. The continued exploration of new coupling partners and catalytic systems will undoubtedly expand the synthetic utility of this important intermediate, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. 4-(3-Methoxyphenyl)morpholine. [Link]

  • Royal Society of Chemistry. Supporting Information for (4-Methoxyphenyl)(morpholino)methanone. [Link]

  • PubMed. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. [Link]

  • PubChem. 4-(4-Methoxyphenyl)morpholine. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Chem-Impex. 3-(4-Methylphenyl) Morpholine Hydrochloride. [Link]

  • Consensus. Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • PubChem. 4-[3-(4-Methoxyphenoxy)propyl]morpholine. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Amerigo Scientific. 3-(4-Methylphenyl) Morpholine Hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important pharmaceutical intermediate.[1][2][3] This resource is structured to give you full editorial control to solve your purification challenges, grounded in scientific principles and practical, field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommendation.

Question 1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors:

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that 3-(4-Methoxyphenyl)morpholine is a hydrochloride salt, polar protic solvents are generally a good starting point.[4][5] If the compound is too soluble at low temperatures, you will lose a significant portion of it in the mother liquor. Conversely, if it is not sufficiently soluble at high temperatures, you may not be able to dissolve it completely, leading to a poor initial purification step.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus preventing complete precipitation and significantly reducing your yield.

  • Premature Crystallization: If the solution cools too quickly, the compound may crash out of solution as a powder or small, impure crystals rather than forming well-defined, pure crystals. This rapid precipitation can trap impurities.

  • Incomplete Precipitation: The cooling time and temperature can affect the extent of crystallization. Insufficient cooling will leave a substantial amount of the product in the solution.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Single Solvent: Experiment with small batches using solvents like isopropanol, ethanol, or methanol. Water can also be a good choice for hydrochloride salts, but be mindful of the compound's polarity.[4]

    • Solvent/Anti-Solvent System: A powerful technique involves dissolving the compound in a minimal amount of a good solvent (e.g., methanol or water) and then slowly adding an "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether, or hexane) until the solution becomes cloudy (the point of saturation).[4] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This method often yields high-quality crystals.

  • Minimize Solvent Usage: In your chosen solvent system, use only the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

  • Controlled Cooling: After dissolving the compound, allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath. Once it has reached room temperature, you can then place it in an ice bath or refrigerator to maximize precipitation.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the surface of the crystals without dissolving a significant amount of the product.

Question 2: After purification, my this compound still shows impurities in the NMR/LC-MS analysis. What are the potential sources of these impurities and how can I remove them?

Answer: Persistent impurities often co-crystallize with the desired product due to similar solubility profiles or are byproducts from the synthesis. Common impurities could include unreacted starting materials or byproducts from side reactions.

Potential Impurities and Removal Strategies:

  • Unreacted Starting Materials: If the synthesis involves the reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, residual amounts of these starting materials could be present.[[“]]

  • Byproducts of Synthesis: Side reactions can lead to structurally similar impurities that are difficult to separate.

Advanced Purification Techniques:

  • Acid-Base Extraction: Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution. This will keep your amine hydrochloride in the aqueous layer, while less polar, non-basic impurities remain in the organic layer. Then, you can recover your product from the aqueous layer.

  • Activated Carbon Treatment: If you observe colored impurities, they can often be removed by treating the hot solution during recrystallization with a small amount of activated carbon (charcoal). The carbon adsorbs the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize. A patent for morpholine hydrochloride synthesis mentions the use of activated carbon for decolorizing.

  • Chromatography: If recrystallization and extraction fail to remove persistent impurities, column chromatography may be necessary. For a hydrochloride salt, a polar stationary phase like silica gel can be used with a mobile phase consisting of a polar organic solvent system, possibly with a small amount of acid or a buffer to maintain the protonated state of the amine.

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity of my final this compound product?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most accurate methods for determining purity. A well-developed HPLC method can separate and quantify even minor impurities. An improved process for a similar morpholine hydrochloride salt, Amorolfine HCl, achieved a purity of over 99.6% as determined by HPLC.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can reveal the presence of impurities if they are at a significant enough concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q2: How should I properly dry and store my purified this compound?

A2: Being a hydrochloride salt, the compound is likely to be hygroscopic (tendency to absorb moisture from the air).

  • Drying: After filtration, the crystals should be dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent and moisture.

  • Storage: The dried product should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent moisture absorption.

Q3: Can I use a different acid to form the salt for purification purposes?

A3: Yes, forming a salt with a different acid (e.g., sulfuric acid to form a sulfate salt) can alter the compound's solubility and crystallization properties.[4] This can be a useful strategy if you are having difficulty with the hydrochloride salt. After purification of the alternative salt, you can then convert it back to the hydrochloride if required.

Visualizing the Purification Workflow

The following diagram outlines a decision-making process for the purification of this compound.

Purification_Workflow start Crude 3-(4-Methoxyphenyl)morpholine Hydrochloride recrystallization Attempt Recrystallization (e.g., Isopropanol/Ethanol) start->recrystallization purity_check1 Assess Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 acid_base Perform Acid-Base Extraction purity_check1->acid_base Purity < 99% (Non-polar impurities) charcoal Use Activated Carbon During Recrystallization purity_check1->charcoal Colored Impurities product Pure Product purity_check1->product Purity ≥ 99% recrystallization2 Recrystallize Again acid_base->recrystallization2 purity_check2 Assess Purity recrystallization2->purity_check2 chromatography Column Chromatography purity_check2->chromatography Purity < 99% (Persistent impurities) purity_check2->product Purity ≥ 99% charcoal->purity_check2 purity_check3 Final Purity Analysis (HPLC, NMR, MP) chromatography->purity_check3 purity_check3->product Purity ≥ 99% fail Re-evaluate Synthesis/ Impurity Profile purity_check3->fail Purity < 99%

Caption: Decision tree for purification of 3-(4-Methoxyphenyl)morpholine HCl.

Quantitative Data Summary

Solvent ClassExamplesSuitability for Recrystallization of Amine HClRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHighGood solubility at high temperatures due to hydrogen bonding and polarity, with decreasing solubility at lower temperatures.[5][9]
Polar Aprotic Acetone, AcetonitrileModerateCan be effective, especially in solvent/anti-solvent systems. Solubility can be highly variable.
Non-Polar Hexane, Toluene, Diethyl EtherLow (as primary solvent), High (as anti-solvent)Generally poor solvents for salts, making them excellent anti-solvents to induce precipitation.[4]

References

  • Tan Bin. Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Applied Chemical Industry. 2011.
  • J&K Scientific. This compound | 1171560-33-0. Available from: [Link]

  • Brandt, S. D., et al. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. 2018. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Aroso, I. M., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. 2021. Available from: [Link]

  • Li, Y., et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2019. Available from: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

  • Solubility of Things. Morpholine hydrochloride. Available from: [Link]

  • Acros Pharmatech. This compound. Available from: [Link]

  • PubChem. 4-(3-Methoxyphenyl)morpholine. Available from: [Link]

  • Google Patents. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....
  • Google Patents. CN102321045A - Method for preparing high morphine hydrochloride.
  • ResearchGate. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • IP.com. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. Available from: [Link]

Sources

Technical Support Center: Synthesis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of morpholine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome common challenges in your laboratory work. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

This section is organized to help you quickly identify and solve common problems encountered during the synthesis of morpholine compounds.

I. Challenges in Morpholine Ring Formation via Dehydration of Diethanolamine

This classical and widely used industrial method involves the acid-catalyzed dehydration of diethanolamine. While seemingly straightforward, it is often plagued by issues of low yield and product purity.[1][2][3]

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What could be the cause and how can I improve it?

Answer:

Low yields and the formation of dark, viscous products are common issues that can be traced back to several critical reaction parameters.[4] The key is to maintain precise control over the reaction conditions to favor the desired intramolecular cyclization over competing side reactions.

Causality and Troubleshooting:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[4] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of polymeric side products, resulting in the dark, viscous appearance of your crude product. A temperature drop of just 10-15°C can significantly decrease the yield.[1][4]

    • Solution: Use a calibrated high-temperature thermometer and a reliable heating mantle with a stirrer to ensure uniform and accurate temperature control.

  • Insufficient Reaction Time: The dehydration process is slow and requires prolonged heating to ensure complete cyclization.[4][5]

    • Solution: Ensure the reaction is heated for a sufficient duration, often 15 hours or more, at the optimal temperature.[4][5]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[4][5] Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction.

    • Solution: Carefully verify the concentration of your acid and use the correct stoichiometric ratios as reported in established procedures. For instance, a molar ratio of 1:1.8 of diethanolamine to concentrated sulfuric acid has been shown to be effective.[6]

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction by Le Chatelier's principle.

    • Solution: Ensure your reaction setup includes an efficient condenser or a Dean-Stark apparatus to effectively remove the water formed during the reaction, driving the equilibrium towards product formation.

  • Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Incomplete drying of the crude product will result in lower purity and can affect the final yield calculation. The crude product is often a thick paste of morpholine salt which needs to be neutralized and then carefully distilled.[4][5]

    • Solution: After neutralizing the reaction mixture (e.g., with NaOH or CaO), thoroughly dry the crude morpholine.[5][7] This can be achieved by stirring over a suitable drying agent like potassium hydroxide (KOH) followed by fractional distillation.[5] Collect the fraction boiling in the range of 126-129°C.[5]

Experimental Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add 62.5 g of diethanolamine.[8]

  • Acidification: While cooling the flask in an ice bath and stirring, slowly add concentrated hydrochloric acid or sulfuric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5][8]

  • Dehydration: Heat the mixture to drive off the water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[5][8]

  • Neutralization and Isolation: Allow the mixture to cool to a manageable temperature. Carefully neutralize the acidic mixture with a strong base like sodium hydroxide or calcium oxide.[5] The crude morpholine can then be isolated by distillation.

  • Purification: Dry the crude morpholine over potassium hydroxide pellets for several hours.[5] Decant the dried morpholine and perform a fractional distillation, collecting the pure morpholine fraction at 126-129°C.[5]

Troubleshooting Workflow: Dehydration of Diethanolamine

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Dark, Viscous Product Cause1 Inadequate Temperature Control Problem->Cause1 Cause2 Insufficient Reaction Time Problem->Cause2 Cause3 Improper Acid Concentration Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Use calibrated high-temp thermometer. Maintain stable heating at 180-210°C. Cause1->Solution1 Solution2 Ensure reaction runs for at least 15 hours. Cause2->Solution2 Solution3 Verify acid concentration and stoichiometry. Cause3->Solution3 Solution4 Thoroughly dry crude product (e.g., with KOH). Perform careful fractional distillation. Cause4->Solution4

Caption: Troubleshooting workflow for the dehydration of diethanolamine.

II. Challenges in the N-Substitution of Morpholines

The introduction of substituents at the nitrogen atom is a common synthetic step to generate diverse morpholine derivatives. However, achieving high selectivity and yield can be challenging.

Question: I am attempting the N-alkylation of morpholine with an alkyl halide but observe the formation of multiple products and low conversion. How can I improve this reaction?

Answer:

The N-alkylation of morpholines can be complicated by overalkylation (formation of quaternary ammonium salts), side reactions of the alkylating agent, and the basicity of the morpholine nitrogen. The choice of base, solvent, and temperature are critical for a successful and selective N-alkylation.

Causality and Troubleshooting:

  • Overalkylation: The initially formed N-alkylated morpholine can react further with the alkyl halide to form a quaternary ammonium salt, especially if the reaction is run for an extended period or at high temperatures.

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of morpholine. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Inappropriate Base: A base is often required to neutralize the hydrogen halide formed during the reaction. A base that is too strong can promote side reactions, such as elimination of the alkyl halide.

    • Solution: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). In some cases, an inorganic base like potassium carbonate can also be effective.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or DMF are generally good choices as they can solvate the ions formed during the reaction.

    • Solution: Screen different solvents to find the optimal one for your specific substrate.

  • Alternative "Green" Methods: The direct reductive amination of aldehydes or the N-alkylation with alcohols are more atom-economical and environmentally friendly alternatives to using alkyl halides.[9] The "borrowing hydrogen" approach, where an alcohol is transiently oxidized to an aldehyde that then undergoes reductive amination, is a particularly elegant strategy.[9]

    • Solution: Consider using a catalytic system, such as CuO–NiO/γ–Al2O3, for the N-alkylation of morpholine with alcohols.[9][10] This method often provides high conversion and selectivity with water as the only byproduct.[9]

Question: What are the key challenges in the N-arylation of morpholine?

Answer:

The N-arylation of morpholine, typically achieved through Buchwald-Hartwig amination, presents its own set of challenges. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and the electronic properties of the aryl halide.

Causality and Troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium or copper catalyst and the corresponding phosphine ligand is critical for an efficient reaction.

    • Solution: A combination of Pd(OAc)₂ and a suitable phosphine ligand like P(2-furyl)₃ has been shown to be effective.[4] The optimal catalyst-ligand combination may need to be screened for your specific substrates.

  • Substrate Scope: The reaction generally works better with electron-rich or electron-neutral aryl halides. Electron-deficient aryl halides can be more challenging substrates.[4] Ortho-substituted aryl halides also tend to give poor yields due to steric hindrance.[4]

    • Solution: For challenging substrates, consider using more specialized catalyst systems or alternative synthetic routes.

  • Side Reactions: Competing side reactions, such as Heck arylation, can occur with certain substrates.[4]

    • Solution: Careful optimization of reaction conditions, including temperature and reaction time, can help to minimize side product formation.

III. Synthesis of Chiral and Substituted Morpholines

The synthesis of substituted, particularly chiral, morpholines is of great interest in medicinal chemistry.[11] However, controlling the stereochemistry and regiochemistry of these substitutions can be a significant hurdle.

Question: I am struggling to synthesize a 2-substituted chiral morpholine with high enantioselectivity. What are the main difficulties and what strategies can I employ?

Answer:

The synthesis of 2-substituted chiral morpholines is considered more challenging than their 3-substituted counterparts due to the congested environment and electron-rich nature of the dehydromorpholine substrates, which leads to low reactivity in asymmetric hydrogenation.[12][13]

Strategies for Asymmetric Synthesis:

  • Asymmetric Hydrogenation of Dehydromorpholines: This is a powerful "after cyclization" method for introducing chirality.[12][13]

    • Solution: The use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee).[12][13][14]

  • Forming the Stereocenter Before Cyclization: This approach involves starting with a chiral 1,2-amino alcohol.

    • Solution: A variety of methods exist for the synthesis of chiral 1,2-amino alcohols, which can then be cyclized to form the desired chiral morpholine.[15]

  • Palladium-Catalyzed Carboamination: This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[16]

    • Solution: This method provides access to a broad range of enantiopure cis-3,5-disubstituted morpholines that are difficult to generate using other methods.[16]

Data on Chiral Morpholine Synthesis Methods

Synthetic RouteKey Transformation(s)Catalyst(s)Typical YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Asymmetric Hydrogenation of Dehydromorpholines Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandQuantitativeUp to 99% eeHigh efficiency, excellent enantioselectivity, atom economical[11]
Tandem Hydroamination & Asymmetric Transfer Hydrogenation Intramolecular Hydroamination & Asymmetric Transfer HydrogenationTitanium & Ruthenium catalystsGood>95% eeOne-pot procedure, high enantioselectivity for 3-substituted morpholines[11]
Diastereoselective Synthesis from Vinyloxiranes Palladium-catalyzed allylation & Iron-catalyzed heterocyclizationPalladium & Iron catalystsVery goodHigh drAccess to 2,3,5- and 2,5,6-trisubstituted morpholines[11][17]

Visualization of a General Workflow for Morpholine Synthesis from 1,2-Amino Alcohols

G Start 1,2-Amino Alcohol Step1 N-Monoalkylation (Formation of Zwitterionic Intermediate) Start->Step1 Intermediate Isolation of Intermediate (Optional, by crystallization) Step1->Intermediate OnePot One-pot procedure Step1->OnePot Step2 Cyclization with Base (e.g., tBuOK) Intermediate->Step2 Product Substituted Morpholine Product Step2->Product OnePot->Step2

Caption: General workflow for the synthesis of morpholines from 1,2-amino alcohols.[4]

IV. The Role of Protecting Groups in Complex Morpholine Synthesis

Question: When should I consider using protecting groups in my morpholine synthesis, and what are the key considerations?

Answer:

In the synthesis of complex, multifunctional morpholine derivatives, protecting groups are often indispensable for achieving chemoselectivity.[18] They temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[18][19]

Key Considerations for Protecting Group Strategy:

  • Orthogonality: An ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule.[19]

  • Stability: The protecting group must be stable to the reaction conditions under which other transformations are being carried out.[19]

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions.[19]

  • Impact on Reactivity: Be aware that the introduction of a protecting group can sometimes influence the reactivity of the entire molecule.

Common Protecting Groups in Morpholine Synthesis:

  • For the Amine Group: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used to protect the morpholine nitrogen.[18]

  • For Hydroxyl Groups: Silyl ethers (e.g., TBDMS) and benzyl ethers are frequently used to protect hydroxyl groups on substituents.

A well-thought-out protecting group strategy is crucial for the successful synthesis of complex morpholine-containing target molecules.

References

  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. (n.d.).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (n.d.).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B. (2021, October 28).
  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem. (n.d.).
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.).
  • Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). Retrieved January 7, 2026, from [Link]

  • side reactions and byproduct formation in morpholine synthesis - Benchchem. (n.d.).
  • Protecting Groups. (n.d.).
  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III) - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. (2012, May 22). Retrieved January 7, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9). Retrieved January 7, 2026, from [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. (2025, April 17). Retrieved January 7, 2026, from [Link]

  • A Comparative Guide to the Synthetic Routes of Chiral Morpholines - Benchchem. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved January 7, 2026, from [Link]

  • US2777846A - Process of producing morpholine from diethanolamine - Google Patents. (n.d.).
  • US3151112A - Process for the preparation of morpholines - Google Patents. (n.d.).
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recent progress in the synthesis of morpholines - ResearchGate. (2019, June 1). Retrieved January 7, 2026, from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). Retrieved January 7, 2026, from [Link]

  • Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. (n.d.). Retrieved January 7, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3 - AKJournals. (2011, May 25). Retrieved January 7, 2026, from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). Retrieved January 7, 2026, from [Link]

  • The Study on the Preparation of Morpholine - Dissertation. (n.d.). Retrieved January 7, 2026, from [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. (2023, April 26). Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8). Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]

  • Morpholine - IARC Publications. (n.d.). Retrieved January 7, 2026, from [Link]

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule - PubMed. (2012, July 5). Retrieved January 7, 2026, from [Link]

  • MORPHOLINE (CAS 110-91-8) - Ataman Kimya. (n.d.). Retrieved January 7, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Representative morpholine ring formation reactions. Conditions: (a)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Methoxyphenyl)morpholine Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(4-Methoxyphenyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical manufacturing of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this synthesis. Our focus is on ensuring scientific integrity, reproducibility, and the generation of high-purity material suitable for preclinical evaluation.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the morpholine ring followed by purification and salt formation. A common and scalable approach begins with the bromination of a (4-methoxyphenyl)-substituted ketone, followed by cyclization with an appropriate amino alcohol, reduction of the resulting intermediate, and final conversion to the hydrochloride salt. This guide will focus on a representative and robust synthetic pathway, highlighting critical process parameters and potential pitfalls at each stage.

Visualizing the Workflow: A Step-by-Step Overview

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation & Purification A 1-(4-Methoxyphenyl)ethan-1-one B 2-Bromo-1-(4-methoxyphenyl)ethan-1-one A->B Br2/HBr D 5-(4-Methoxyphenyl)morpholin-3-one B->D + 2-Aminoethan-1-ol, Base, Solvent C 2-Aminoethan-1-ol C->D E 3-(4-Methoxyphenyl)morpholine D->E Reducing Agent (e.g., BH3·THF) F 3-(4-Methoxyphenyl)morpholine hydrochloride (Crude) E->F HCl in Solvent (e.g., 2-Propanol) G Final Crystalline Product F->G Recrystallization

Caption: A representative synthetic workflow for this compound.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the scale-up synthesis. Each problem is presented with potential causes and actionable solutions.

Problem ID Observed Issue Potential Root Causes Recommended Solutions & Explanations
TG-01 Low Yield in Bromination Step 1. Incomplete reaction. 2. Formation of di-brominated side products. 3. Degradation of the starting material or product.1. Monitor Reaction Progress: Utilize in-process controls like TLC or HPLC to ensure the reaction goes to completion. 2. Control Stoichiometry: Carefully control the stoichiometry of bromine. A slight excess may be needed, but a large excess can lead to di-bromination. Consider slow, subsurface addition of bromine at a controlled temperature (0-5 °C) to minimize side reactions. 3. Optimize Temperature: Maintain a low temperature during bromine addition to prevent unwanted side reactions and degradation.
TG-02 Formation of Impurities During Cyclization 1. Self-condensation of the bromo-ketone. 2. Reaction of 2-aminoethan-1-ol with two molecules of the bromo-ketone. 3. Incomplete reaction.1. Order of Addition: Add the bromo-ketone solution slowly to a solution of 2-aminoethan-1-ol and a non-nucleophilic base (e.g., K2CO3, DIPEA). This maintains a low concentration of the electrophilic bromo-ketone, minimizing self-condensation. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2-aminoethan-1-ol to ensure complete conversion of the bromo-ketone. 3. Temperature Control: Maintain a moderate reaction temperature (e.g., 40-60 °C) to facilitate the reaction without promoting side reactions.
TG-03 Incomplete Reduction of the Morpholinone 1. Inactive or insufficient reducing agent. 2. Presence of water in the reaction mixture. 3. Steric hindrance.1. Reagent Quality and Stoichiometry: Use a fresh, high-quality reducing agent such as borane-tetrahydrofuran complex (BH3·THF). Ensure at least 2-3 equivalents are used. 2. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Water will quench the reducing agent. 3. Extended Reaction Time/Elevated Temperature: Monitor the reaction by TLC/HPLC. If the reaction is sluggish, consider extending the reaction time or carefully increasing the temperature (e.g., to reflux in THF).
TG-04 Difficulty in Crystallizing the Hydrochloride Salt 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. 3. Incorrect pH.1. Solvent Selection: The hydrochloride salt is often too soluble in ethanol for efficient crystallization. 2-Propanol is a preferred solvent for this purpose.[1] If the product is still too soluble, an anti-solvent such as diethyl ether or methyl tert-butyl ether (MTBE) can be slowly added to induce precipitation.[1] 2. Purification Prior to Salt Formation: If impurities are suspected, consider purifying the free base by column chromatography before forming the salt. Alternatively, a charcoal treatment of the dissolved salt can remove colored impurities.[1] 3. pH Adjustment: Ensure a slight excess of HCl is present to drive the salt formation to completion. The pH of the solution should be acidic.
TG-05 Final Product Fails Purity Specifications (>99.5% for Preclinical) 1. Residual starting materials or intermediates. 2. Formation of diastereomers if a chiral center is present. 3. Residual solvents.1. Recrystallization: Perform one or more recrystallizations from an appropriate solvent system (e.g., 2-propanol/diethyl ether). 2. Chiral Purity Analysis: If the synthesis involves chiral intermediates, chiral HPLC is necessary to determine the enantiomeric or diastereomeric purity.[2][3][4][5] Chiral resolution may be necessary if the desired stereoisomer is not obtained with sufficient purity. 3. Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents to levels compliant with ICH guidelines.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Purity of Final Product Check_Step Analyze Purity at Each Step (IPC) Start->Check_Step Bromination_Issue Impurity from Bromination? Check_Step->Bromination_Issue Start Analysis Cyclization_Issue Impurity from Cyclization? Bromination_Issue->Cyclization_Issue No Optimize_Bromination Optimize Bromination (TG-01) Bromination_Issue->Optimize_Bromination Yes Reduction_Issue Impurity from Reduction? Cyclization_Issue->Reduction_Issue No Optimize_Cyclization Optimize Cyclization (TG-02) Cyclization_Issue->Optimize_Cyclization Yes Crystallization_Issue Impurity from Final Step? Reduction_Issue->Crystallization_Issue No Optimize_Reduction Optimize Reduction (TG-03) Reduction_Issue->Optimize_Reduction Yes Optimize_Crystallization Optimize Crystallization (TG-04/05) Crystallization_Issue->Optimize_Crystallization Yes End Product Meets Specification Crystallization_Issue->End No (Purity OK) Optimize_Bromination->Check_Step Optimize_Cyclization->Check_Step Optimize_Reduction->Check_Step Optimize_Crystallization->End

Caption: A decision tree for troubleshooting purity issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?

A1: For preclinical studies, the most critical quality attributes are:

  • Purity: Typically, a purity of ≥99.5% by HPLC is required.

  • Identity: The structure must be unequivocally confirmed by methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Impurity Profile: All impurities above 0.10% should be identified and characterized. The levels of known and unknown impurities must be within acceptable limits.

  • Physical Form: The material should be a consistent, crystalline solid, which is important for stability and handling.

  • Residual Solvents: Levels of residual solvents must comply with ICH Q3C guidelines.

Q2: What are the main safety concerns when handling the reagents in this synthesis?

A2: Several reagents require careful handling:

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Borane-Tetrahydrofuran (BH3·THF): This is a flammable and corrosive reagent that reacts violently with water. All operations should be conducted under an inert atmosphere with anhydrous solvents.

Q3: How can I ensure the stereochemical purity of the final product if I start with a chiral amino alcohol?

A3: If your synthesis is stereospecific, you must:

  • Use High-Purity Chiral Starting Materials: The enantiomeric purity of your starting amino alcohol will directly impact the purity of your final product.

  • Avoid Racemization Conditions: Be mindful of reaction conditions (e.g., harsh acidic or basic conditions, high temperatures) that could lead to racemization at any stereocenter.

  • Develop a Chiral Analytical Method: A chiral HPLC or SFC method is essential to quantify the enantiomeric excess (ee) or diastereomeric ratio (dr) of your product.[2][3][4][5] This should be used as an in-process control and for final product release.

Q4: What is the importance of Good Manufacturing Practices (GMP) at the preclinical stage?

A4: While full cGMP compliance is not strictly required for early preclinical material, adhering to GMP principles is highly recommended.[6] This includes thorough documentation of all steps, calibration of equipment, and robust quality control.[6] Following these practices ensures the production of a consistent, high-quality material, which is crucial for the reliability of preclinical toxicology and efficacy studies. It also provides a solid foundation for a seamless transition to GMP manufacturing for clinical trials.[7]

Q5: Can this synthesis be adapted for flow chemistry?

A5: Yes, certain steps of this synthesis are well-suited for flow chemistry, which can offer advantages in terms of safety, consistency, and scalability.[7] The bromination step, in particular, can benefit from the precise temperature and stoichiometry control offered by a flow reactor. The reduction and salt formation steps could also be adapted. A thorough process development study would be required to optimize the conditions for a continuous manufacturing process.

IV. Detailed Experimental Protocols

The following protocols are representative and should be optimized for the specific scale and equipment used in your laboratory.

Protocol 1: Synthesis of 5-(4-Methoxyphenyl)morpholin-3-one (Cyclization)
  • Setup: To a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add 2-aminoethan-1-ol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) in the same solvent and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 40-50 °C.

  • Reaction: Stir the mixture at 50-60 °C for 4-6 hours, monitoring the reaction progress by HPLC until the starting bromo-ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by slurry in an appropriate solvent to yield the desired morpholinone as a solid.

Protocol 2: Synthesis of 3-(4-Methoxyphenyl)morpholine (Reduction)
  • Setup: In a dry, inerted reactor, suspend the 5-(4-Methoxyphenyl)morpholin-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF, 2.5 equivalents) dropwise to the suspension, maintaining the temperature below 25 °C.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 66 °C) and maintain for 2-4 hours. Monitor the reaction by HPLC.

  • Quench: Cool the reaction to 0-5 °C and slowly quench by the dropwise addition of methanol, followed by 2M hydrochloric acid until the pH is acidic. This step should be performed carefully due to hydrogen gas evolution.

  • Work-up: Stir the mixture for 1 hour, then adjust the pH to >12 with aqueous sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil or solid.

Protocol 3: Formation and Purification of this compound
  • Dissolution: Dissolve the crude 3-(4-Methoxyphenyl)morpholine free base in 2-propanol.

  • Salt Formation: Slowly add a solution of hydrogen chloride in 2-propanol or diethyl ether, or bubble anhydrous HCl gas through the solution, until the pH is strongly acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will typically precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and stir for another 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration, and wash the filter cake with cold 2-propanol and then with diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Recrystallization (if needed): For higher purity, dissolve the hydrochloride salt in a minimal amount of hot 2-propanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Isolate the purified product by filtration as described above.

V. References

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., et al. (2009). New strategy for the synthesis of substituted morpholines. PubMed. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Bin, T. (2011). Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Applied Chemical Industry. Available at: [Link]

  • Brandt, S. D., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. Available at: [Link]

  • Tsotinis, A., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • Rani, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Available at: [Link]

  • Dekker Encyclopedia of Nanoscience and Nanotechnology. (n.d.). Chiral Drug Separation. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ResearchGate. Available at: [Link]

  • Coriolis Pharma. (n.d.). Preclinical Drug Development Services. Available at: [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenyl)morpholine. Available at: [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available at: [Link]

  • Goud, N. R., & Gangavaram, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of morpholines. Available at:

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Kikelj, D. (2007). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. Available at: [Link]

  • ResearchGate. (2010). Synthesis and characterization of 2-arylmorpholine hydrochloride. Available at: [Link]

Sources

Handling and safety precautions for 3-(4-Methoxyphenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-(4-Methoxyphenyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. This guide provides in-depth safety protocols, troubleshooting advice for common experimental issues, and a curated list of frequently asked questions.

Section 1: Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure, containing a morpholine ring and a hydrochloride salt, allows for a robust safety assessment based on well-characterized related compounds such as Morpholine and Morpholine Hydrochloride. The primary hazards are associated with the morpholine moiety, which is known to be corrosive, flammable, and toxic.[1][2]

GHS Hazard Classification (Inferred)

The following table summarizes the likely hazard classifications for this compound based on the known hazards of morpholine and its hydrochloride salt.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.Warning
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin.Danger
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage.Danger
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage.Danger
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled.Danger
Flammable Liquids (Category 3)H226: Flammable liquid and vapour.Warning
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust.
Hand Protection Impermeable, chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection Chemical-resistant laboratory coat, apron, and full-length trousers.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.
Engineering Controls

Proper engineering controls are the first line of defense in ensuring laboratory safety.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4]

Section 2: Experimental Workflow and Handling

The following workflow diagram outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Receiving and Storage (0-8 °C, dry, well-ventilated) B Review SDS of Related Compounds (Morpholine HCl) A->B C Don Appropriate PPE B->C D Weighing in Fume Hood C->D Enter Fume Hood E Solubilization (e.g., in polar organic solvents) D->E F Reaction Setup E->F G Quenching and Workup F->G Reaction Complete H Waste Disposal (Follow institutional guidelines) G->H I Decontamination of Glassware and Surfaces G->I

Caption: Safe handling workflow for this compound.

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and use of morpholine derivatives.

Synthesis and Purification
ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reagent ratios; Inactive catalyst; Side reactions.Extend reaction time or increase temperature cautiously; Optimize stoichiometry; Ensure catalyst activity and correct loading; Purify starting materials and optimize reaction conditions to minimize side products.[5]
Formation of Side Products Incorrect reaction temperature; Presence of impurities.Run the reaction at a lower temperature to improve selectivity; Ensure all reagents and solvents are pure and dry.[5]
Difficult Purification Product is water-soluble; Product co-elutes with impurities.For water-soluble products, use extraction with a suitable organic solvent followed by drying over an anhydrous salt; If co-elution is an issue, try a different chromatography stationary phase or solvent system. Consider recrystallization.
Handling and Stability
ProblemPotential Cause(s)Suggested Solution(s)
Compound Degradation Exposure to light, moisture, or high temperatures.Store the compound in a tightly sealed, amber vial at the recommended temperature of 0-8°C.[6][7]
Poor Solubility Incorrect solvent choice.The hydrochloride salt suggests good solubility in polar solvents like water and alcohols.[8] For organic reactions, polar aprotic solvents may be suitable. Always perform a small-scale solubility test first.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is primarily used as a key intermediate in pharmaceutical research and development, particularly for synthesizing molecules targeting neurological disorders.[6][9] It is also utilized in biochemical research to study receptor interactions and enzyme activity.[6][9]

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored at 0-8°C in a dry, well-ventilated area, away from incompatible substances.[6][7]

Q3: How should I dispose of waste containing this compound?

A3: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][10] Do not wash down the drain.[11]

Q4: What should I do in case of accidental exposure?

A4: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[2]

Q5: Can I handle this compound on an open bench?

A5: No. Due to the inferred toxicity and potential for dust generation, all handling of the solid and its solutions must be performed inside a certified chemical fume hood.[3]

Section 5: Emergency Procedures

The following decision tree illustrates the appropriate response to an accidental spill.

G A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor and EH&S B->C D Is the spill large or small? C->D E Small Spill: - Use absorbent material (e.g., vermiculite) - Wear appropriate PPE D->E Small F Large Spill: - Do not attempt to clean up - Wait for trained emergency responders D->F Large G Collect waste in a sealed container E->G H Decontaminate the area G->H I Dispose of waste as hazardous H->I

Caption: Spill response decision tree.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. BenchChem Technical Support.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025).
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • MsdsDigital.com. (2019). MORPHOLINE. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-Methylphenyl) Morpholine Hydrochloride. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Morpholine.
  • Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-819.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Wang, Z., et al. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)morpholine (C11H15NO2). Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]

  • Li, Q., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Al-Amiery, A. A., et al. (2016).
  • Jain, A., & Sahu, S. K. (2024).

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-(4-Methoxyphenyl)morpholine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is non-negotiable. 3-(4-Methoxyphenyl)morpholine hydrochloride is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2][3] Its purity directly influences the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity assessment, contrasted with orthogonal analytical techniques. We will delve into the causality behind experimental choices and present supporting data and protocols to ensure scientific integrity.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[4] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale (Why RP-HPLC?): The choice of RP-HPLC is dictated by the physicochemical properties of the analyte. The methoxyphenyl group imparts significant hydrophobicity, making it ideal for retention on a nonpolar stationary phase (like C18). The morpholine ring provides polarity, ensuring adequate solubility in aqueous-organic mobile phases. Furthermore, the aromatic ring serves as an excellent chromophore for ultraviolet (UV) detection, a common and reliable detection method in HPLC.[5]

Strategic Development of a Stability-Indicating HPLC Method

A well-developed HPLC method should not only quantify the main peak but also separate it from all potential impurities, including starting materials, by-products from synthesis[[“]], and degradation products. This is known as a "stability-indicating" method.

Causality Behind Method Parameters:

  • Column Selection: An octadecylsilane (C18) column is the workhorse for RP-HPLC. Its long alkyl chains provide strong hydrophobic interactions with the methoxyphenyl moiety, ensuring good retention and separation from more polar impurities. A particle size of less than 5 µm is chosen to achieve high efficiency and sharp peaks.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic solvent is used.

    • Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency.[5]

    • Aqueous Buffer: A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.5) serves two key purposes. First, it controls the ionization state of the morpholine nitrogen. By keeping the pH low, the secondary amine remains consistently protonated, preventing peak tailing and ensuring symmetrical peak shapes. Second, it maintains a stable pH environment for the silica-based stationary phase.

  • Detection Wavelength: The UV spectrum of the molecule is analyzed to select a wavelength that provides maximum absorbance, thereby maximizing sensitivity. For the methoxyphenyl group, a wavelength around 225-240 nm is typically optimal.

  • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is superior to an isocratic (constant mobile phase composition) elution for purity analysis. It ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time, while still providing excellent resolution for early-eluting polar impurities.

Experimental Protocol: RP-HPLC Purity Assessment

This protocol is a self-validating system, designed for robustness and reproducibility in accordance with International Conference on Harmonisation (ICH) guidelines.[7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

Below is a diagram illustrating the standard workflow for this HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Report Report Calculate->Report

A standard workflow for the purity assessment of this compound by HPLC.
Method Validation: Establishing Trustworthiness

For any analytical method to be considered reliable, it must be validated. The validation process demonstrates that the method is suitable for its intended purpose.[9] Key validation parameters, as defined by ICH guideline Q2(R1), are summarized below.[7][10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak for the main compound is pure (as determined by DAD) and well-resolved from impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentrations.[10]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, or temperature are varied slightly.

Comparison with Orthogonal and Alternative Analytical Methods

Relying on a single analytical technique can be misleading. Orthogonal methods, which separate compounds based on different chemical principles, provide a more comprehensive purity profile.

The following diagram illustrates a decision-making process for selecting an appropriate analytical technique.

Method_Selection Start What is the Analytical Goal? Goal1 Routine QC & Purity Check Start->Goal1 Goal2 Identify Unknown Impurities Start->Goal2 Goal3 Absolute Purity (Reference Standard) Start->Goal3 Goal4 Volatile Impurity Analysis Start->Goal4 Method1 Reversed-Phase HPLC Goal1->Method1 High throughput, robust Method2 LC-Mass Spectrometry (LC-MS) Goal2->Method2 Provides structural information Method3 Quantitative NMR (qNMR) Goal3->Method3 Primary ratio method Method4 Gas Chromatography (GC-MS) Goal4->Method4 Best for volatile/semi-volatile analytes

A decision tree for selecting the appropriate analytical method based on the research objective.
Comparative Analysis of Techniques

The table below provides a direct comparison of RP-HPLC with other relevant analytical techniques.

TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC Partitioning based on polarity between a liquid mobile phase and a solid stationary phase.[8]High resolution, high sensitivity, robust, widely applicable, easily validated.High solvent consumption, high pressure requirements.[5][11]Routine quality control, stability studies, quantification of non-volatile impurities.
Gas Chromatography (GC) Partitioning based on volatility between a gaseous mobile phase and a solid/liquid stationary phase.[12]Excellent for volatile and semi-volatile compounds, high sensitivity with specific detectors (e.g., MS, FID).Requires analyte to be volatile and thermally stable; derivatization may be needed.[13][14]Analysis of residual solvents, starting materials, or specific volatile impurities.
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.[15]Faster separations, reduced organic solvent use ("greener"), orthogonal selectivity to RP-HPLC.[15]Requires specialized equipment, less universally applicable than HPLC.Chiral separations, purification, analysis of moderately polar compounds.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.[16]Provides absolute purity without a reference standard of the analyte; structure-specific.Lower sensitivity compared to chromatography, requires expensive instrumentation and expertise.Certifying reference standards, absolute purity determination without chromatography.

Conclusion and Recommendations

For the routine purity assessment of this compound, a validated Reversed-Phase HPLC method is unequivocally the most suitable technique. Its high resolving power, sensitivity, and robustness make it ideal for quality control and stability testing environments in the pharmaceutical industry.[4][11]

However, for a comprehensive characterization, especially during initial drug development or reference standard certification, an orthogonal approach is essential.

  • Gas Chromatography should be employed to quantify residual solvents and volatile starting materials that may not be detected by HPLC.

  • Quantitative NMR (qNMR) offers a powerful, independent verification of purity and should be considered for the definitive assignment of purity to a reference batch.[16]

By combining the strengths of HPLC with targeted orthogonal methods, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and safety of the materials used in the path to creating new medicines.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 132-137. [Link]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. [Link]

  • Ferey, L., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4933. [Link]

  • GL Tec. (n.d.). HPLC Methods for Pharmaceutical Research and Development. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities in official requirements. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 16-25. [Link]

  • Singh, P., et al. (2022). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Saleem, M., et al. (2023). The derivatization reaction of morpholine. ResearchGate. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 572-578. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5468085. [Link]

  • J&K Scientific. (n.d.). This compound | 1171560-33-0. [Link]

  • Bin, T. (2011). Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Applied Chemical Industry. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica, 64(2), 115-121. [Link]

  • Colestock, T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the “legal high” 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine. Drug Testing and Analysis, 9(10), 1547-1557. [Link]

  • Acros Pharmatech. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Colestock, T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate. [Link]

Sources

A Researcher's Guide to the Spectroscopic Confirmation of 3-(4-Methoxyphenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, 3-(4-Methoxyphenyl)morpholine hydrochloride represents a valuable scaffold, serving as a key intermediate in the synthesis of diverse bioactive molecules, particularly those targeting neurological disorders.[1][2] This guide provides an in-depth technical comparison and procedural overview for the spectroscopic confirmation of this compound, drawing upon foundational principles and comparative data from related structures to ensure a self-validating analytical approach.

The Imperative of Multi-Modal Spectroscopic Analysis

To establish the identity and purity of a synthesized compound like this compound, a single analytical technique is seldom sufficient. A multi-pronged approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when combined, create a comprehensive and robust structural elucidation. This guide will walk through the expected outcomes and experimental considerations for each of these critical techniques.

Visualizing the Structure and Analytical Workflow

A clear understanding of the target molecule's structure is paramount before delving into its spectral data.

Caption: Chemical structure of this compound.

The analytical workflow for confirming this structure is a systematic process, ensuring data integrity at each step.

G cluster_workflow Spectroscopic Confirmation Workflow synthesis Synthesis of 3-(4-Methoxyphenyl)morpholine HCl purification Purification (e.g., Recrystallization) synthesis->purification ms_analysis Mass Spectrometry (MS) Molecular Ion Confirmation purification->ms_analysis ir_analysis Infrared (IR) Spectroscopy Functional Group Identification purification->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) Structural Elucidation purification->nmr_analysis data_integration Data Integration & Structural Verification ms_analysis->data_integration ir_analysis->data_integration nmr_analysis->data_integration final_report Final Report & Characterization data_integration->final_report

Caption: A typical workflow for the spectroscopic confirmation of a synthesized compound.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, specific signals in both ¹H and ¹³C NMR spectra are expected.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay) to obtain the final spectra.[3]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to OCH₃)~6.9d2H
Aromatic (meta to OCH₃)~7.3d2H
Methoxyphenyl-CH~4.5m1H
Morpholine CH₂ (next to O)~3.8 - 4.2m2H
Morpholine CH₂ (next to N)~3.2 - 3.6m4H
Methoxy (OCH₃)~3.8s3H
N-H (as hydrochloride)Broad, variables2H

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-O~159
Aromatic C-H~114, ~128
Aromatic C-C(morpholine)~130
Methoxyphenyl-CH~75
Morpholine C-O~66
Morpholine C-N~45-50
Methoxy C~55

Note: These are typical chemical shift ranges for such functional groups.[3][4]

G cluster_correlations Key Predicted ¹H NMR Correlations aromatic_protons Aromatic Protons (~6.9-7.3 ppm) methoxyphenyl_CH Methoxyphenyl CH (~4.5 ppm) aromatic_protons->methoxyphenyl_CH Adjacent to methoxy_protons Methoxy Protons (~3.8 ppm) methoxy_protons->aromatic_protons Correlates with morpholine_protons_O Morpholine CH₂ (O-linked) (~3.8-4.2 ppm) morpholine_protons_N Morpholine CH₂ (N-linked) (~3.2-3.6 ppm) methoxyphenyl_CH->morpholine_protons_O methoxyphenyl_CH->morpholine_protons_N

Caption: Predicted key correlations in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹) Significance
N-H stretch (in hydrochloride)2400-2800 (broad)Confirms the presence of the ammonium salt.
C-H stretch (aromatic)3000-3100Indicates the aromatic ring.
C-H stretch (aliphatic)2850-3000Corresponds to the morpholine and methoxy C-H bonds.
C=C stretch (aromatic)1500-1600Aromatic ring skeletal vibrations.
C-O-C stretch (ether)1200-1300 (asymmetric), 1000-1100 (symmetric)Confirms the ether linkages in the methoxy and morpholine groups.

The IR spectrum for the parent morpholine hydrochloride is available in the NIST database and can serve as a useful comparison for the vibrations of the morpholine ring itself.[5]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum

For this compound (C₁₁H₁₅NO₂·HCl), the molecular weight of the free base is 193.24 g/mol .[6] In positive ion mode ESI-MS, the expected molecular ion peak [M+H]⁺ would be at an m/z of 194.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Comparative Analysis with an Isomer: 4-(3-Methoxyphenyl)morpholine

To illustrate the power of these techniques in distinguishing between isomers, let's consider the spectral data for 4-(3-methoxyphenyl)morpholine.[7]

  • ¹H NMR: The aromatic region would show a more complex splitting pattern due to the meta-substitution, compared to the two-doublet pattern expected for the para-substituted 3-(4-Methoxyphenyl)morpholine.

  • ¹³C NMR: The number of aromatic signals and their chemical shifts would differ due to the change in symmetry and electronic environment.

  • MS: While the molecular ion would be the same (m/z 194.11 for [M+H]⁺), the fragmentation pattern upon collision-induced dissociation could show subtle differences.

This comparative approach underscores the necessity of a full suite of spectroscopic data for unambiguous structure confirmation.

Conclusion

The structural confirmation of this compound is a systematic process that relies on the convergence of data from NMR, IR, and MS. By understanding the expected spectral features based on the known behavior of its constituent functional groups and by comparing this data with that of related compounds, researchers can confidently verify the identity and purity of their synthesized material. This rigorous analytical approach is fundamental to the integrity of subsequent research and development efforts in medicinal chemistry and related fields.

References

  • PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

  • NIST. Morpholine hydrochloride. [Link]

  • PubChem. 4-(3-Methoxyphenyl)morpholine. [Link]

  • The Royal Society of Chemistry. Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Efficacy of Substituted Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged pharmacophore."[1][2] Its unique structural and chemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, make it an invaluable building block in drug design.[1][3][4] The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allows for a favorable balance of hydrophilicity and lipophilicity, which can enhance crucial properties like blood-brain barrier permeability for central nervous system (CNS) drugs.[3][5] The secondary nitrogen in the morpholine ring is a versatile site for chemical modification, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antifungal, and antimicrobial effects.[1][5][6]

This guide provides a comparative analysis of the biological efficacy of various substituted morpholine derivatives, supported by experimental data and detailed protocols to assist researchers in their drug discovery efforts.

Part 1: Anticancer Efficacy of Morpholine Derivatives

Substituted morpholine derivatives have emerged as potent anticancer agents, targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. Their efficacy is often attributed to the inhibition of key enzymes and proteins crucial for cancer cell survival and growth.[7]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of morpholine derivatives is diverse, with different substitutions directing the molecule to various biological targets. Key mechanisms include:

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[8] Several morpholine-substituted compounds have been developed as potent inhibitors of PI3K isoforms and mTOR.[8][9] For example, 4-morpholino-2-phenylquinazolines and their related thieno[3,2-d]pyrimidine derivatives have shown strong and selective inhibitory activity against PI3K p110α.[9]

  • Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme for resolving DNA topological problems during replication. Its inhibition leads to DNA double-strand breaks and subsequent apoptosis.[10][11] Certain novel morpholine derivatives have demonstrated the potential to inhibit topoisomerase II, with molecular docking studies showing favorable binding energies.[10]

  • Bcl-2 Protein Family Interaction: The Bcl-2 protein is a key regulator of apoptosis. Overexpression of Bcl-2 allows cancer cells to evade programmed cell death. Morpholine-substituted quinazoline derivatives have been shown to induce apoptosis, with docking studies suggesting they fit well into the active cavity of Bcl-2.[12]

  • EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer metastasis and poor prognosis. Benzomorpholine derivatives have been synthesized as potent EZH2 inhibitors, causing cell cycle arrest and reducing cancer cell proliferation.[8]

  • DNA Intercalation: Bisnaphthalimide derivatives containing a 4-morpholine moiety have exhibited potent antitumor activity by acting as DNA binding agents and inhibiting Topoisomerase I, leading to S-phase cell cycle arrest.[13]

Below is a simplified representation of how morpholine derivatives can intervene in the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Comparative Efficacy Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes the cytotoxic activity of various substituted morpholine derivatives against different cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Quinazoline-Based AK-10MCF-7 (Breast)3.15 ± 0.23[12][14]
AK-10A549 (Lung)8.55 ± 0.67[12][14]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[12][14]
AK-3MCF-7 (Breast)6.44 ± 0.29[12][14]
Tetrahydroquinoline Compound 10eA549 (Lung)0.033 ± 0.003[15]
Compound 10hMCF-7 (Breast)0.087 ± 0.007[15]
Benzomorpholine Compound 6yA549 (Lung)1.1[8]
Compound 6yNCI-H1975 (Lung)1.1[8]
Thieno[3,2-d]pyrimidine Compound 15eA375 (Melanoma)0.58[9]
Bisnaphthalimide Compound A6MGC-803 (Gastric)0.09[13]
Morpholine-acetamide Compound 1hID8 (Ovarian)9.40[16]
Compound 1iID8 (Ovarian)11.2[16]

Note: Lower IC₅₀ values indicate higher potency.

Experimental Protocols for Anticancer Activity Assessment
1.3.1. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the morpholine derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[20]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[18][21]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT Cytotoxicity Assay.

1.3.2. Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[2] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[2][23]

Protocol:

  • Cell Treatment: Culture and treat 1-5 x 10⁵ cells with the desired morpholine derivative to induce apoptosis. Include a negative (vehicle-treated) control.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.[24]

  • Washing: Wash the cells once with cold 1X PBS, centrifuge, and carefully discard the supernatant.[5]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[5]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[25]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 2: Neuroprotective Efficacy of Morpholine Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[5] Morpholine derivatives have shown significant therapeutic potential by targeting enzymes implicated in these disease processes.[21] Their favorable physicochemical properties often contribute to enhanced blood-brain barrier penetration, a critical requirement for CNS-active drugs.[5]

Mechanism of Action: Enzyme Inhibition in Neurodegeneration

The primary neuroprotective strategy for many morpholine derivatives involves the inhibition of key enzymes:

  • Cholinesterases (AChE & BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) degrade the neurotransmitter acetylcholine.[26] Inhibiting these enzymes increases acetylcholine levels, which is a primary therapeutic approach for Alzheimer's disease.[5] Morpholine-tethered hybrids have demonstrated potent inhibition of both AChE and BuChE.[5][26]

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes are involved in the degradation of monoamine neurotransmitters like dopamine. MAO-B inhibitors are particularly relevant for Parkinson's disease treatment. Morpholine-based chalcones have been identified as potent dual inhibitors of MAO-B and AChE.[5]

Replacing other heterocyclic units (like pyrrolidine or imidazole) with a morpholine ring has been shown to significantly increase the inhibitory potency against these enzymes.[5]

Comparative Efficacy Data (IC₅₀)

The following table presents the inhibitory activity of various morpholine derivatives against enzymes relevant to neurodegenerative diseases.

Compound ClassDerivative ExampleTarget EnzymeIC₅₀ (µM)Reference
Triazole-Chromenone Compound 47bAChE1.80 ± 0.09[5]
Compound 47nBuChE1.71 ± 0.21[5]
N-phenylaminoquinoline Compound 11gAChE1.94 ± 0.13[26]
Compound 11gBuChE28.37 ± 1.85[26]
Coumarin-Morpholine Hybrid Not SpecifiedAChE1[5]
Not SpecifiedMAO-B0.372[5]

Note: For comparison, the standard drug Donepezil has an IC₅₀ of 0.027 µM for AChE and 4.32 µM for BuChE.[5]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay to determine cholinesterase activity.[27][28] The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. This product reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[29]

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[29]

    • DTNB Solution: Dissolve DTNB in the reaction buffer.

    • Substrate Solution: Prepare acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) in the reaction buffer.

    • Enzyme Source: Use commercially available purified enzyme or a supernatant from a rat brain homogenate.[27]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test morpholine derivative (at various concentrations) or a standard inhibitor (e.g., Donepezil) to the wells.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.[27]

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 2 minutes for 10 minutes) to ensure the reaction is linear.[27]

  • Calculation: Calculate the percentage of enzyme inhibition for each concentration of the derivative compared to the control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.

Part 3: Antimicrobial & Antifungal Efficacy of Morpholine Derivatives

Morpholine derivatives have a long history of use as fungicides in agriculture and have been explored for clinical applications.[25] Their broad-spectrum activity extends to various bacteria and fungi, making them attractive candidates for new antimicrobial drug development.[23]

Mechanism of Action: Disrupting Fungal Cell Membranes

In fungi, the primary mechanism of action for morpholine derivatives like fenpropimorph and amorolfine is the inhibition of ergosterol biosynthesis.[7][25] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting two key enzymes in this pathway—sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase—morpholine antifungals lead to the depletion of ergosterol and the accumulation of toxic intermediate sterols.[25] This dual-target action makes it more difficult for fungi to develop resistance.[25] The mechanism against bacteria is more varied but can involve disruption of cell membrane integrity and inhibition of essential enzymes.[17]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Reductase Sterol Δ14 Reductase Lanosterol->Reductase Intermediate Ignosterol (Toxic Intermediate) Ergosterol Ergosterol (Essential for Cell Membrane) Inhibitor Morpholine Antifungal Inhibitor->Reductase Isomerase Sterol Δ7-Δ8 Isomerase Inhibitor->Isomerase Reductase->Intermediate Accumulation Reductase->Isomerase ...Pathway... Isomerase->Ergosterol

Caption: Antifungal mechanism of morpholine derivatives via ergosterol biosynthesis inhibition.

Comparative Efficacy Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31]

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Azole-Containing Compound 12Mycobacterium smegmatis15.6[17]
Compound 8Active against all tested strainsVaries[17]
Thiourea-Containing N-(morpholine-4- carbonothioyl) cyclohexanecarboxamideCandida albicans125[20]
Sila-analogues Sila-analogue 24 (fenpropimorph analogue)Various human fungal pathogensSuperior to fenpropimorph & amorolfine[25]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[3][10][32]

Protocol:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for fungi and 1-2 x 10⁸ CFU/mL for bacteria.[3][10] Dilute this suspension to the final required inoculum density (e.g., ~5 x 10⁵ CFU/mL).[31]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[3][10] The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the total volume to 100 or 200 µL. Include a positive control (inoculum, no compound) and a negative control (broth only).[3]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.[3][10]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[30]

Conclusion and Future Outlook

The morpholine scaffold is a cornerstone of modern medicinal chemistry, yielding derivatives with potent and diverse biological activities. The ability to readily modify its structure allows for the fine-tuning of pharmacodynamic and pharmacokinetic properties, leading to the development of highly effective therapeutic candidates. The comparative data and protocols presented in this guide demonstrate the broad potential of substituted morpholine derivatives in oncology, neuropharmacology, and infectious disease. Future research will undoubtedly continue to explore this versatile scaffold, leading to the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles. The ongoing need for novel drugs, particularly in the face of antimicrobial resistance and challenging diseases like cancer and neurodegeneration, ensures that morpholine and its derivatives will remain a significant focus of drug discovery efforts.[6]

References

A complete list of all sources cited in this guide is provided below.

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH.

  • MTT assay protocol. Abcam.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center.

  • Application Notes and Protocols for In Vitro Susceptibility Testing of Itraconazole using Broth Microdilution. Benchchem.

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.

  • Determination of cholinesterase inhibitory activity. Bio-protocol.

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate.

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed Central.

  • Topoisomerase Assays. PubMed Central.

  • Ellman's Assay Protocol. BroadPharm.

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH.

  • Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. Scribd.

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

  • A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. Benchchem.

  • An In-Depth Technical Guide to Topoisomerase II Inhibition Assays for Etoposide Phosphate. Benchchem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 3-(4-Methoxyphenyl)morpholine hydrochloride is increasingly utilized in drug discovery and development for its potential as a scaffold in medicinal chemistry. While its applications are promising, its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers and laboratory personnel to manage this chemical waste stream responsibly, ensuring both personal safety and environmental integrity.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound may be proprietary to the manufacturer, we can infer its hazard profile from the well-documented properties of its parent structures, morpholine and morpholine hydrochloride. This process of surrogate analysis is a standard practice in chemical risk assessment for novel compounds.

Morpholine and its derivatives are known to be irritants, and in some cases, corrosive and toxic.[1][2][3][4] The hydrochloride salt form suggests it is a solid, which can pose an inhalation hazard if handled as a powder.[2]

Table 1: Inferred Hazard Profile | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Rationale | | :--- | :---: | :--- | :--- | | Skin Irritation |


| H315: Causes skin irritation.[2][5] | The morpholine moiety is a known skin irritant. Prolonged contact can lead to dermatitis. |
| Serious Eye Irritation  |

| H319: Causes serious eye irritation.[2][5] | Direct contact with the eyes can cause significant irritation and potential damage. |
| Respiratory Irritation  |

| H335: May cause respiratory irritation.[5] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Environmental Hazard  |

| (Potential) H410: Very toxic to aquatic life with long lasting effects.[6] | Heterocyclic compounds can be persistent in aquatic environments.[7] Improper disposal must be avoided to prevent ecological damage. |

Section 2: Pre-Disposal Considerations and Waste Segregation

Effective waste management begins long before the final disposal step. The principle of waste minimization should always be applied by ordering and using only the amount of material necessary for the experiment.

Causality of Segregation: The U.S. Environmental Protection Agency (EPA) has stringent regulations for hazardous waste streams.[8] Mixing different waste types can create dangerous reactions, complicate the disposal process, and significantly increase costs. This compound waste must be segregated as a distinct solid organic chemical waste stream.

Key Segregation Practices:

  • Do Not Mix: Never mix this waste with other chemical waste streams, such as halogenated solvents, strong acids/bases, or heavy metals.

  • Solid vs. Liquid: Keep solid waste (e.g., unused reagent, contaminated filter paper) separate from liquid waste solutions containing the compound.

  • Avoid Drain Disposal: Under no circumstances should this compound be disposed of down the drain.[9] This is explicitly prohibited by the EPA's sewer ban for hazardous pharmaceutical waste, a category under which this compound would likely fall in a healthcare or research setting.[10][11]

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the step-by-step process for the routine collection and disposal of this compound waste.

Experimental Protocol: Waste Accumulation and Disposal

  • Personal Protective Equipment (PPE) Confirmation:

    • Before handling the waste, don appropriate PPE. This includes:

      • Safety Goggles: To protect against eye irritation.[2]

      • Nitrile Gloves: To prevent skin contact and irritation.[2]

      • Laboratory Coat: To protect clothing and skin.

  • Waste Container Selection:

    • Select a designated hazardous waste container that is made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • The container must have a secure, leak-proof screw-top cap.[12][13]

    • Ensure the container is clean and dry before its first use.

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container using a powder funnel or spatula.

    • Minimize the generation of dust. If possible, perform this transfer within a chemical fume hood.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Container Labeling:

    • Immediately label the container using your institution's official hazardous waste tag. The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The primary hazards (e.g., "Irritant").

      • The accumulation start date (the date the first piece of waste is added).

      • The name of the principal investigator and laboratory location.

  • Secure Storage (Satellite Accumulation Area):

    • Close the container tightly.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

    • The storage location should be a cool, dry, well-ventilated area away from incompatible materials.[5]

  • Disposal Request:

    • Once the container is full, or within the time limit specified by your institution (typically 90-180 days), submit a chemical waste pickup request to your facility's Environmental Health & Safety (EHS) department.

    • EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste through a licensed hazardous waste contractor, typically via high-temperature incineration.[9][13]

Section 4: Emergency Procedures for Spills

Accidental spills require immediate and correct action to mitigate exposure and environmental release.

Table 2: Spill Response Protocol

Spill Size Containment & Cleanup Procedure
Small Spill (<1 gram) 1. Alert others in the immediate area. 2. Ensure PPE is worn. 3. Contain the spill by gently covering it with an inert absorbent material like vermiculite or sand.[15] 4. Sweep the material into a dustpan and place it in a designated hazardous waste container.[2] 5. Clean the spill area with soap and water, and place the cleaning materials in the waste container. 6. Label the container as "Spill Debris" with the chemical name and report the incident to the lab supervisor.

| Large Spill (>1 gram) | 1. Evacuate the immediate area and alert all personnel. 2. Restrict access to the spill area. 3. Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. 4. Provide the SDS or chemical name to the emergency responders. |

Section 5: Visualization of Disposal Workflow

To ensure clarity, the logical flow from waste generation to final disposal is illustrated below. This workflow emphasizes the critical checkpoints and decision-making processes involved in compliant chemical waste management.

G cluster_0 In-Lab Waste Handling cluster_1 Disposal Coordination cluster_2 Final Disposition start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill container Transfer to Labeled, Compatible Waste Container ppe->container Step 2 storage Store in Designated Satellite Accumulation Area container->storage Step 3 check_full Is Container Full or Nearing Time Limit? storage->check_full request Submit Waste Pickup Request to EHS Department check_full->request Yes pickup EHS Collects Waste for Consolidation request->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport end Final Disposal via High-Temperature Incineration transport->end spill_response Follow Emergency Spill Protocol (Section 4) spill->spill_response spill_response->container Dispose of cleanup materials as waste

Caption: Workflow for the disposal of this compound.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride. AK Scientific, Inc. [URL: available through search result[5]]

  • Al-Rimawi, F., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [URL: https://www.mdpi.com/2073-4441/16/9/1220]
  • Thermo Fisher Scientific. (2010). Morpholine Safety Data Sheet. Thermo Fisher Scientific. [URL: available through search result[12]]

  • Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/252360]
  • Solvents & Petroleum Service, Inc. (n.d.). Safety Data Sheet: Morpholine. SPS. [URL: available through search result[1]]

  • TCI Chemicals. (2019). Safety Data Sheet: Morpholine Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M3284]
  • Redox. (2022). Safety Data Sheet: Morpholine. Redox. [URL: available through search result[14]]

  • BASF. (2025). Safety Data Sheet. BASF. [URL: available through search result[6]]

  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB6854229_EN.htm]
  • Health Canada. (n.d.). Hazardous substance assessment – Morpholine. Canada.ca. [URL: https://www.canada.ca/en/health-canada/services/chemical-substances/fact-sheets/hazardous-substance-assessment-morpholine.html]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1315.pdf]
  • TCI Chemicals. (2025). Safety Data Sheet: Morpholine Hydrochloride. TCI Chemicals. [URL: available through search result]

  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. Astech Ireland. [URL: available through search result[16]]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. [URL: https://inchem.org/documents/hsg/hsg/hsg092.htm]
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Morpholine. Santa Cruz Biotechnology. [URL: available through search result[15]]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB.de. [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.3/q.34/Chemical_Waste_Management_Guide.pdf]
  • U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. EPA.gov. [URL: https://www.epa.gov/system/files/documents/2022-10/10-Step-Blueprint-for-Managing-Pharmaceutical-Waste-in-US-Healthcare-Facilities-2022-Edition-508.pdf]
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals. EPA.gov. [URL: https://www.epa.gov/hwgenerators/management-hazardous-waste-pharmaceuticals]
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA.gov. [URL: https://www.epa.gov/system/files/documents/2021-11/quick-start-guide-subpart-p-otc-nicotine-exemption-508.pdf]
  • Nexchem Ltd. (2019). Safety Data Sheet: Morpholine. Nexchem Ltd. [URL: available through search result[4]]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEzOTJ8YXBwbGljYXRpb24vcGRmfGg1ZC9oMGMvOTA5MjI0NDk0Njk3NC5wZGZ8YWQ4ZWIxYjYwZWIzYjI4YjY3ZDU3YjQ2YjE4YjM3Y2U0YjA3YjE1YjM3YjE4YjE4YjE4YjE4YjE4]
  • Occupational Safety and Health Administration. (n.d.). Morpholine. OSHA.gov. [URL: https://www.osha.
  • Boston University. (2016). Chemical Waste Management Guide. Boston University Environmental Health & Safety. [URL: https://www.bu.edu/ehs/files/2016/07/Chemical-Waste-Guide-Summer-2016-Revision.pdf]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.